1,4-Dihydroxynaphthalene
Description
1,4-Dihydroxynaphthalene is a natural product found in Magnolia liliiflora with data available.
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILLCXFKWDRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060350 | |
| Record name | 1,4-Naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-60-8 | |
| Record name | 1,4-Naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenediol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Naphthalenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Scientific Journey of 1,4-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydroxynaphthalene, a key aromatic diol, has a rich history intertwined with the development of organic chemistry. From its initial synthesis to the elucidation of its diverse biological activities, this molecule has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols related to this compound. It aims to serve as a comprehensive resource, presenting quantitative data in structured tables and illustrating complex biological pathways and experimental workflows through detailed diagrams.
Introduction
This compound (also known as naphthohydroquinone) is a naturally occurring organic compound and a significant metabolite of naphthalene.[1] Its structure, featuring a naphthalene core with two hydroxyl groups at the 1 and 4 positions, underpins its chemical reactivity and diverse biological functions.[2] These functions range from being a crucial intermediate in chemical synthesis to exhibiting potent biological activities, including antiviral and antioxidant properties.[2][3] This guide delves into the historical context of its discovery and provides detailed technical information for researchers and professionals in drug development.
History and Discovery
While the precise first synthesis of this compound is not definitively documented in readily available historical records, its chemistry is closely linked to the study of naphthalene and its derivatives, which began in the early 19th century. The parent compound, naphthalene, was first isolated from coal tar in 1819 by Alexander Garden and independently by John Kidd. The exploration of naphthalene's reactivity led to the synthesis of a vast array of its derivatives.
The most common and historically significant methods for preparing this compound involve the reduction of 1,4-naphthoquinone or the hydrolysis of 4-amino-1-naphthol.[3] These reactions were well-established by the late 19th and early 20th centuries, suggesting that this compound was likely first synthesized during this period of intense investigation into aromatic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Melting Point | 191-192 °C (decomposes) | [3] |
| Appearance | Brown to greyish powder | [3] |
| pKa₁ | 9.37 (at 26 °C) | [2] |
| pKa₂ | 10.93 (at 26 °C) | [2] |
| Solubility | Slightly soluble in water, DMSO, and methanol. Soluble in ethanol and ether. | [1][2][4] |
| CAS Number | 571-60-8 | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, which are foundational for its laboratory preparation.
Synthesis via Reduction of 1,4-Naphthoquinone
This is a widely used and efficient method for the preparation of this compound.[3]
Experimental Protocol:
-
Dissolution: Dissolve 1,4-naphthoquinone in a suitable organic solvent, such as ethanol or diethyl ether, in a round-bottom flask.
-
Reductant Preparation: In a separate beaker, prepare an aqueous solution of a reducing agent, typically sodium dithionite (Na₂S₂O₄).
-
Reaction: Slowly add the sodium dithionite solution to the stirred solution of 1,4-naphthoquinone at room temperature. The reaction is typically rapid, and the color of the solution will change, indicating the reduction of the quinone.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (1,4-naphthoquinone) is no longer visible.
-
Work-up: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) to protonate the hydroquinone dianion.
-
Extraction: The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Synthesis via Hydrolysis of 4-Amino-1-naphthol
This method provides an alternative route to this compound.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-amino-1-naphthol.
-
Hydrolysis: Add a solution of approximately 20% sulfuric acid to the flask.
-
Heating: Heat the mixture to reflux. The hydrolysis of the amino group to a hydroxyl group occurs under these acidic and high-temperature conditions.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC, to determine the consumption of the starting material.
-
Cooling and Precipitation: After the reaction is complete, cool the reaction mixture. The product, this compound, may precipitate out of the solution upon cooling.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be purified by recrystallization from an appropriate solvent.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a molecule of interest for drug development.
Antiviral Activity
This compound has been identified as a potent inhibitor of the herpes simplex virus type 1 (HSV-1) protease.[3] This enzyme is crucial for the replication of the virus. By inhibiting this protease, this compound can disrupt the viral life cycle.
Antioxidant Activity
Like many phenolic compounds, this compound possesses antioxidant properties.[2] The hydroxyl groups on the naphthalene ring can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. This activity is attributed to the formation of a stable semiquinone radical.
Caption: Radical scavenging by this compound.
Interaction with Aryl Hydrocarbon Receptor (AhR)
Studies have shown that this compound can act as an agonist for the aryl hydrocarbon receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). Upon binding to a ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, thereby initiating gene transcription.
Caption: Activation of the AhR pathway by this compound.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Key Data | Reference |
| ¹H NMR (in DMSO-d₆) | 400 MHz: Signals corresponding to aromatic and hydroxyl protons. | [6] |
| Infrared (IR) | Characteristic peaks for O-H and C-H (aromatic) stretching. | [7] |
Conclusion
This compound is a molecule with a significant scientific legacy and continued relevance in modern research. Its straightforward synthesis, coupled with its intriguing biological activities, positions it as a valuable tool for chemical synthesis and a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its history, key properties, and experimental protocols, intended to support the ongoing and future research endeavors of scientists and drug development professionals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 571-60-8 [chemicalbook.com]
- 4. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(571-60-8) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(571-60-8) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Early Studies of 1,4-Naphthalenediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 1,4-naphthalenediol, also known historically as naphthohydroquinone. It focuses on the early, seminal methods of its chemical synthesis, its physicochemical properties as understood at the time, and the initial biological investigations that set the stage for future research into naphthalene-based compounds.
Core Chemical Data
1,4-Naphthalenediol (CAS 571-60-8) is a dihydroxylated naphthalene and the reduced form of the well-known 1,4-naphthoquinone. Its structure consists of a naphthalene core with hydroxyl groups at the 1 and 4 positions.
Table 1: Physicochemical Properties of 1,4-Naphthalenediol
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | Fieser, L. F. (1941) |
| Molecular Weight | 160.17 g/mol | Fieser, L. F. (1941) |
| Melting Point | 191-192 °C (dec.) | Fieser, L. F. (1941) |
| Appearance | Colorless needles | Fieser, L. F. (1941) |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and acetic acid. | Fieser, L. F. (1941) |
Early Synthetic Protocols
The most well-documented and reliable early synthesis of 1,4-naphthalenediol involves a two-step process starting from naphthalene. This method, detailed by the renowned chemist Louis F. Fieser in Organic Syntheses, involves the oxidation of naphthalene to 1,4-naphthoquinone, followed by the reduction of the quinone to the desired diol.
Experimental Workflow: Synthesis of 1,4-Naphthalenediol
Detailed Experimental Protocol: Step 1 - Preparation of 1,4-Naphthoquinone
This procedure is adapted from the method described by H. T. Clarke and submitted to Organic Syntheses by Louis F. Fieser.
Materials:
-
Naphthalene (64 g, 0.5 mole)
-
Chromium trioxide (120 g, 1.2 moles)
-
Glacial acetic acid (600 ml)
-
80% aqueous acetic acid (150 ml)
-
Petroleum ether (b.p. 80–100°C)
Procedure:
-
A solution of 120 g of chromium trioxide in 150 ml of 80% aqueous acetic acid is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is cooled in an ice-salt bath until the internal temperature is 0°C.
-
A solution of 64 g of naphthalene in 600 ml of glacial acetic acid is added gradually from the dropping funnel over 2–3 hours, with constant stirring. The temperature is maintained between 10–15°C.
-
Stirring is continued overnight as the mixture warms to room temperature.
-
The dark green solution is then allowed to stand for 3 days with occasional stirring.
-
The reaction mixture is poured into 6 liters of water to precipitate the crude 1,4-naphthoquinone.
-
The yellow precipitate is collected by filtration, washed with 200 ml of water, and dried.
-
The crude product is purified by crystallization from 500 ml of petroleum ether (b.p. 80–100°C).
Table 2: Quantitative Data for 1,4-Naphthoquinone Synthesis
| Parameter | Value | Source |
| Yield | 25–28 g (32–35%) | Fieser, L. F. (1941) |
| Melting Point | 124–125 °C | Fieser, L. F. (1941) |
| Appearance | Long yellow needles | Fieser, L. F. (1941) |
Detailed Experimental Protocol: Step 2 - Preparation of 1,4-Naphthalenediol (Naphthohydroquinone)
This procedure is adapted from the method submitted to Organic Syntheses by Louis F. Fieser.
Materials:
-
1,4-Naphthoquinone (10 g, 0.063 mole)
-
Stannous chloride dihydrate (45 g, 0.2 mole)
-
Concentrated hydrochloric acid (100 ml)
-
Water
Procedure:
-
A solution of 45 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid is prepared in a 500-ml Erlenmeyer flask.
-
10 g of finely powdered 1,4-naphthoquinone is added to the stannous chloride solution.
-
The flask is shaken vigorously. The reaction is exothermic, and the quinone dissolves to form a dark green solution containing the quinhydrone, which then transitions to a pale yellow solution of the hydroquinone.
-
The mixture is cooled thoroughly in an ice bath.
-
The crystalline 1,4-naphthalenediol is collected on a Büchner funnel and washed with a small amount of dilute hydrochloric acid, followed by water until the washings are free of chlorides.
-
The product is dried to a constant weight.
Table 3: Quantitative Data for 1,4-Naphthalenediol Synthesis
| Parameter | Value | Source |
| Yield | 9.5 g (94%) | Fieser, L. F. (1941) |
| Melting Point | 191–192 °C (with decomposition) | Fieser, L. F. (1941) |
| Appearance | Colorless needles | Fieser, L. F. (1941) |
Early Biological Investigations: Antimalarial Studies
In the 1940s, a significant research effort was undertaken to discover and synthesize new antimalarial drugs. Louis F. Fieser and his group at Harvard University extensively investigated a wide range of 1,4-naphthoquinone derivatives.[1] While 1,4-naphthalenediol itself was not the primary therapeutic candidate, it was a crucial reference compound and a key intermediate in these studies.
The central hypothesis of this research was that the quinone structure was essential for antimalarial activity. The redox cycling between the quinone (oxidized) and hydroquinone (reduced) forms was considered a potential mechanism of action. This relationship is fundamental to the chemistry of these compounds.
Fieser's work involved synthesizing hundreds of derivatives, primarily by adding various alkyl side chains to the 2-position of the 1,4-naphthoquinone ring. The biological activity was then tested, often in avian malaria models. The ease of reduction of these quinone derivatives to their corresponding hydroquinones (naphthalenediols) was a key consideration in their design and evaluation, as it was believed to be linked to their mechanism of action within the biological system.[1] Although specific derivatives showed more promise, the foundational chemistry and the redox potential established by the study of the parent 1,4-naphthalenediol were indispensable to this line of research.
Conclusion
The early studies on 1,4-naphthalenediol, particularly the work of Louis F. Fieser, established robust and efficient synthetic routes that are still cited today. The quantitative data and detailed protocols from this era provide a valuable baseline for modern chemists. Furthermore, the initial biological context for this compound, rooted in the extensive search for antimalarial agents, highlights the long-standing interest in the redox properties of the naphthoquinone/naphthalenediol system. This foundational work paved the way for decades of research into the diverse applications of this chemical scaffold in medicine and materials science.
References
The Core Properties of 1,4-Dihydroxynaphthalene: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical, Spectroscopic, and Biological Characteristics of a Key Naphthalene Derivative
Abstract
1,4-Dihydroxynaphthalene, also known as naphthohydroquinone, is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Its redox properties and biological activity have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and reactivity, and key biological functions. Detailed experimental protocols for its synthesis and relevant bioassays are provided, alongside structured data tables and pathway visualizations to support researchers in drug development and scientific investigation.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, appearing as a white to light brown or greyish crystalline powder.[1][2][3] It is sparingly soluble in water but shows greater solubility in organic solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO).[1][3] Upon exposure to air, it has a tendency to darken over time due to oxidation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][4][5] |
| Molecular Weight | 160.17 g/mol | [4][6][7] |
| CAS Number | 571-60-8 | [1][4][7] |
| Appearance | White to light yellow/brown/greyish crystalline powder | [1][2][3] |
| Melting Point | 190-195 °C (with decomposition) | [2][5][6][7] |
| Density | 1.317 g/cm³ | [3] |
| pKa₁ | 9.37 (at 26 °C) | [1] |
| pKa₂ | 10.93 (at 26 °C) | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, DMSO, and methanol. | [1][3][5] |
| Topological Polar Surface Area | 40.5 Ų | [8] |
| XLogP3 | 1.8 | [8] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features / Data Source |
| ¹H NMR | Data available from PubChem and ChemicalBook.[8][9] |
| ¹³C NMR | Data available from PubChem and ChemicalBook.[8][10] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 160; 2nd Highest: 131; 3rd Highest: 104. Data available from PubChem.[8] |
| Infrared (IR) Spectroscopy | Data available from ChemicalBook and PubChem.[9][11] |
| UV-Vis Spectroscopy | Data available from PubChem.[8] |
Note: Detailed peak assignments were not fully available in the cited literature. Researchers should perform their own analyses for definitive characterization.
Synthesis and Reactivity
This compound is most commonly synthesized through the chemical reduction of its corresponding quinone, 1,4-naphthoquinone.[2][7] This transformation can be effectively achieved using reducing agents such as sodium dithionite.[2][7] The compound is a versatile chemical intermediate that undergoes several key reactions:
-
Oxidation: It is readily oxidized to form 1,4-naphthoquinone, its parent quinone.[2]
-
Amination: It can be aminated to produce 4-amino-1-naphthol.[2]
-
Methylation: Reaction with methanol in the presence of an acid catalyst yields 4-methoxy-1-naphthol.[2]
These reactions make it a valuable precursor for synthesizing dyes, pharmaceuticals, and other complex organic molecules.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound technical, = 90 HPLC 571-60-8 [sigmaaldrich.com]
- 6. This compound | 571-60-8 [chemicalbook.com]
- 7. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(571-60-8) IR Spectrum [chemicalbook.com]
- 9. This compound(571-60-8) 13C NMR [m.chemicalbook.com]
- 10. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Naphthalenediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Naphthalenediol, also known as naphthohydroquinone, is an aromatic organic compound with the chemical formula C₁₀H₈O₂. It is a derivative of naphthalene and a member of the naphthalenediol class of compounds. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,4-naphthalenediol, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance, including its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,4-naphthalenediol are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of 1,4-Naphthalenediol
| Property | Value |
| IUPAC Name | Naphthalene-1,4-diol |
| Synonyms | 1,4-Dihydroxynaphthalene, Naphthohydroquinone |
| CAS Number | 571-60-8 |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Appearance | White to off-white or light brown crystalline solid |
Table 2: Physicochemical Data of 1,4-Naphthalenediol
| Property | Value |
| Melting Point | 192-195 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, diethyl ether, and acetone. |
| logP (Octanol/Water) | 1.8 |
Table 3: Spectroscopic Data of 1,4-Naphthalenediol
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and hydroxyl protons. |
| ¹³C NMR | Signals for aromatic carbons and carbons bearing hydroxyl groups. |
| Infrared (IR) | Characteristic peaks for O-H stretching (hydroxyl groups) and C=C stretching (aromatic ring). |
| UV-Vis | Absorption maxima in the ultraviolet region characteristic of the naphthalene chromophore. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 1,4-naphthalenediol.
Synthesis of 1,4-Naphthalenediol via Reduction of 1,4-Naphthoquinone
Principle: 1,4-Naphthoquinone is reduced to 1,4-naphthalenediol using a suitable reducing agent, such as sodium borohydride.
Materials:
-
1,4-Naphthoquinone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 1,4-naphthoquinone in 100 mL of methanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 30 minutes. The color of the solution will change from yellow to colorless.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to neutralize the excess sodium borohydride.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1,4-naphthalenediol.
Purification by Recrystallization
Principle: This method purifies the crude 1,4-naphthalenediol based on its differential solubility in a suitable solvent at different temperatures.
Materials:
-
Crude 1,4-naphthalenediol
-
Toluene
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude 1,4-naphthalenediol to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture of toluene and a small amount of ethanol to dissolve the solid completely. Use a hot plate to maintain the temperature near the boiling point of the solvent.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to obtain pure 1,4-naphthalenediol.
Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to assess the purity of the synthesized 1,4-naphthalenediol and to quantify it in various samples.
Materials and Equipment:
-
Purified 1,4-naphthalenediol
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) methanol and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of 1,4-naphthalenediol in methanol. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Determine the retention time of 1,4-naphthalenediol from the standard chromatograms and assess the purity of the sample by calculating the peak area percentage.
Biological Activity and Signaling Pathways
1,4-Naphthalenediol and its derivatives have garnered interest in drug development due to their potential biological activities, including antioxidant and anticancer properties. While the precise mechanisms of 1,4-naphthalenediol are still under investigation, studies on structurally related compounds, such as other polyphenols and naphthoquinones, suggest potential involvement in key cellular signaling pathways.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's antioxidant capacity. Given its phenolic structure, 1,4-naphthalenediol may be capable of activating this protective pathway.
MAPK and STAT3 Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in cancer. Some naphthoquinone derivatives have been shown to modulate these pathways, suggesting that 1,4-naphthalenediol could exert its potential anticancer effects through similar mechanisms.
Experimental and Characterization Workflow
A logical workflow for the synthesis and characterization of 1,4-naphthalenediol is essential for ensuring the quality and reproducibility of the research. The following diagram outlines a typical workflow.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 1,4-naphthalenediol, along with comprehensive experimental protocols and an exploration of its potential biological activities. The data presented in a structured format, coupled with detailed methodologies and visual representations of workflows and signaling pathways, aims to facilitate further research and development involving this versatile compound. As interest in naphthalene derivatives for drug discovery continues to grow, a thorough understanding of the fundamental characteristics of 1,4-naphthalenediol is paramount for its effective application in scientific and industrial research.
A Comprehensive Technical Guide to the Solubility of 1,4-Dihydroxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1,4-dihydroxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, standardized experimental protocol for determining the precise solubility of this compound. This protocol is intended to enable researchers to generate reliable and reproducible quantitative data for their specific applications.
Qualitative Solubility of this compound
Currently, published literature offers qualitative descriptions of the solubility of this compound in several common organic solvents. This information is summarized in the table below. It is important to note that terms such as "soluble," "poorly soluble," and "slightly soluble" are not standardized and can vary between sources. Therefore, for any application requiring precise concentrations, experimental determination of solubility is crucial.
| Solvent | Qualitative Solubility | Source |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Methanol | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Chloroform | Poorly Soluble | [1] |
| Acetic Acid | Poorly Soluble | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted gravimetric and spectroscopic methods for solid-liquid equilibrium determination.[3][4][5]
Principle
The solubility of a solid compound in a solvent at a specific temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant. This can be achieved through gravimetric analysis (evaporation of the solvent and weighing the residue) or a spectroscopic method (measuring the absorbance of the solution at a specific wavelength).
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Evaporating dishes or watch glasses
-
Drying oven
-
UV-Vis spectrophotometer (for spectroscopic method)
-
Quartz cuvettes (for spectroscopic method)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Spectroscopic Analysis of 1,4-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene (DHN), a key metabolite of naphthalene, plays a significant role in various biological processes and serves as a versatile precursor in organic synthesis.[1] Its chemical structure, consisting of a naphthalene core with two hydroxyl groups, imparts unique spectroscopic characteristics that are crucial for its identification, characterization, and quantification in various matrices. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, including detailed experimental protocols and data interpretation. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug development, metabolic studies, and synthetic chemistry.
Physicochemical Properties
This compound is a brown to grayish crystalline powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Melting Point | 191-192 °C (decomposes) | [2] |
| CAS Number | 571-60-8 | [2] |
Spectroscopic Data
The following sections provide a comprehensive summary of the spectroscopic data for this compound, presented in a clear and concise tabular format for easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic and hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.326 | Singlet | 2 x -OH |
| 8.076 | Multiplet | 2 x Ar-H |
| 7.431 | Multiplet | 2 x Ar-H |
| 6.703 | Singlet | 2 x Ar-H |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound displays the following signals.[3]
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C1, C4 |
| 126.3 | C5, C8 |
| 122.1 | C4a, C8a |
| 121.8 | C6, C7 |
| 109.2 | C2, C3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3640–3610 | Strong, Sharp | Free O-H Stretch |
| 3500–3200 | Strong, Broad | H-bonded O-H Stretch |
| 3100–3000 | Strong | Aromatic C-H Stretch |
| 1600–1585 | Medium | Aromatic C=C Stretch (in-ring) |
| 1500–1400 | Medium | Aromatic C=C Stretch (in-ring) |
| 1320–1000 | Strong | C-O Stretch |
| 900–675 | Strong | Aromatic C-H Out-of-plane Bend |
Sample Preparation: KBr Pellet[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 131 | 35.7 | [M-CHO]⁺ |
| 132 | 14.5 | [M-CO]⁺ |
| 105 | 16.3 | [C₇H₅O]⁺ |
| 104 | 19.2 | [C₈H₈]⁺ |
| 103 | 11.4 | [C₈H₇]⁺ |
| 77 | 15.0 | [C₆H₅]⁺ |
| 76 | 10.5 | [C₆H₄]⁺ |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time for a proton spectrum.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Set a wider spectral width appropriate for carbon nuclei.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.
-
Grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample holder to subtract atmospheric interferences (CO₂, H₂O).
-
Acquire the sample spectrum by scanning the appropriate mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the characteristic absorption bands.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization mass spectrometry.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.
-
-
Ionization:
-
In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.[5]
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Interpretation:
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Signaling Pathways and Experimental Workflows
Visual representations of metabolic pathways and experimental workflows can greatly aid in understanding the context and application of this compound analysis.
Metabolic Pathway of Naphthalene
This compound is a key intermediate in the mammalian metabolism of naphthalene. The following diagram illustrates this metabolic pathway.[6]
Caption: Metabolic pathway of naphthalene in mammals.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a typical experimental workflow for the comprehensive spectroscopic analysis of a solid sample of this compound.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. This compound | 571-60-8 [chemicalbook.com]
- 3. This compound(571-60-8) 13C NMR spectrum [chemicalbook.com]
- 4. This compound(571-60-8) IR Spectrum [chemicalbook.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. spectrabase.com [spectrabase.com]
Spectroscopic and Spectrometric Analysis of 1,4-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene, a key aromatic compound, serves as a vital intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Its chemical structure and electronic properties are of significant interest in drug design and materials science. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound, offering a foundational dataset for researchers in the field. This document presents tabulated spectral data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its spectroscopic characteristics.
Data Presentation
The following tables summarize the quantitative NMR and UV-Vis spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data
The proton NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| -OH | 9.33 | Singlet | 2H | - |
| H-5, H-8 | 8.08 | Multiplet | 2H | Not explicitly stated |
| H-6, H-7 | 7.43 | Multiplet | 2H | Not explicitly stated |
| H-2, H-3 | 6.75 | Singlet | 2H | - |
Note: Integration and coupling constants are inferred from spectral images where not explicitly provided in the source data.
¹³C NMR Data
The carbon-13 NMR spectrum of this compound was also obtained in DMSO-d₆. The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1, C-4 | 147.2 |
| C-4a, C-8a | 126.5 |
| C-5, C-8 | 122.3 |
| C-6, C-7 | 121.8 |
| C-2, C-3 | 108.9 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis absorption spectrum of this compound was recorded in ethanol. The table below lists the absorption maxima (λmax).
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) |
| Ethanol | 299 | 330 | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and UV-Vis spectra are provided below.
NMR Spectroscopy Protocol
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: ~16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: ~240 ppm
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
UV-Vis Spectroscopy Protocol
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.
-
Serial Dilution: Perform a serial dilution of the stock solution to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 AU (typically in the range of 1-10 µg/mL).
-
Cuvette Preparation: Use a quartz cuvette with a 1 cm path length. Rinse the cuvette with the solvent (ethanol) multiple times before use.
Instrument Parameters
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer
-
Solvent (Blank): Spectroscopic grade ethanol
-
Wavelength Range: 200 - 800 nm
-
Scan Speed: Medium
-
Data Interval: 1.0 nm
-
Procedure:
-
Fill the reference and sample cuvettes with the blank solution (ethanol) and record a baseline correction.
-
Empty the sample cuvette and rinse it with the sample solution.
-
Fill the sample cuvette with the this compound solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Mandatory Visualization
Relationship between Structure and Spectral Data
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR and UV-Vis spectral features.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedures for obtaining and analyzing the spectral data of this compound.
An In-depth Technical Guide to the Synthesis of 1,4-Dihydroxynaphthalene from 1,4-Naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 1,4-dihydroxynaphthalene, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the reduction of 1,4-naphthoquinone to yield this compound. This guide details various established reduction methodologies, including the use of sodium dithionite, sodium borohydride, and catalytic hydrogenation. For each method, a thorough experimental protocol is provided, accompanied by a comparative analysis of reaction parameters and yields. Visual representations of the chemical transformation and a generalized experimental workflow are included to facilitate a deeper understanding of the processes.
Introduction
This compound, also known as naphthohydroquinone, is a key aromatic diol with significant applications in organic synthesis.[1] Its structural motif is a precursor to various more complex molecules, including pharmaceuticals, dyes, and polymers. The naphthalene skeleton of this compound imparts properties such as thermal stability and a high refractive index to derived materials, making it a compound of interest for materials science and electronics.[1]
The most common and direct route to this compound is through the reduction of its oxidized counterpart, 1,4-naphthoquinone. This transformation is a fundamental reaction in organic chemistry and can be achieved through various reducing agents and methodologies. The choice of a specific synthetic route often depends on factors such as desired yield, purity, scalability, cost, and environmental considerations. This guide aims to provide a detailed examination of the most prevalent and effective methods for this synthesis, offering a valuable resource for researchers and professionals in the field.
General Reaction Scheme
The synthesis of this compound from 1,4-naphthoquinone is a reduction reaction where the two ketone functionalities of the quinone are converted to hydroxyl groups.
Caption: General reaction for the synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound using various reducing agents.
Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a widely used and effective reducing agent for converting quinones to hydroquinones.[2] The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.
Experimental Protocol:
-
Dissolution: Dissolve 1,4-naphthoquinone in a suitable organic solvent such as diethyl ether or a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Reducing Agent Solution: In a separate beaker, prepare a fresh aqueous solution of sodium dithionite. An excess of the reducing agent is typically used.
-
Reaction: Slowly add the sodium dithionite solution to the stirred solution of 1,4-naphthoquinone at room temperature. The characteristic yellow color of the quinone should fade as the reaction progresses.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a milder reducing agent that is also effective for the reduction of quinones to hydroquinones.[3] The reaction is typically performed in alcoholic solvents.
Experimental Protocol:
-
Dissolution: Dissolve 1,4-naphthoquinone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution of 1,4-naphthoquinone. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up: The reaction is quenched by the careful addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess sodium borohydride and the borate esters formed.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. Recrystallization affords pure this compound.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of quinones. This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Experimental Protocol:
-
Setup: To a solution of 1,4-naphthoquinone in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask, add a catalytic amount of palladium on carbon (typically 5-10 wt%).
-
Hydrogenation: The flask is connected to a hydrogen source, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the theoretical amount of hydrogen has been consumed.
-
Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake or by TLC.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure to yield this compound. The product is typically of high purity but can be recrystallized if necessary.
Data Presentation
The following table summarizes the key parameters for the different synthesis methods of this compound from 1,4-naphthoquinone.
| Method | Reducing Agent | Solvent System | Temperature | Reaction Time | Typical Yield | Purity |
| Sodium Dithionite | Sodium Dithionite | Diethyl Ether / Water | Room Temperature | 1-3 hours | High | >98% |
| Sodium Borohydride | Sodium Borohydride | Methanol / Ethanol | 0 °C to RT | 1-2 hours | >95% | >99% |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol / Ethyl Acetate | Room Temperature | 2-6 hours | Quantitative | >99% |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,4-naphthoquinone can be effectively achieved through several reduction methods. The choice of reducing agent—sodium dithionite, sodium borohydride, or catalytic hydrogenation—offers flexibility in terms of reaction conditions, cost, and scale. Sodium dithionite and sodium borohydride reductions are convenient for laboratory-scale synthesis, providing high yields and purity with straightforward work-up procedures. Catalytic hydrogenation represents a cleaner alternative, often yielding a product of very high purity with minimal work-up, making it suitable for larger-scale production where the appropriate equipment is available. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to select and implement the most suitable method for their specific needs.
References
An In-depth Technical Guide to the Reduction of 1,4-Naphthoquinone to 1,4-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, a critical transformation in synthetic organic chemistry and drug development. The quinone-hydroquinone redox couple is a fundamental motif in a variety of biologically active molecules. Understanding and controlling this transformation is paramount for the synthesis of novel therapeutic agents and the study of their mechanisms of action.
This document details various reduction methodologies, including the use of common reducing agents such as sodium dithionite, sodium borohydride, and stannous chloride, as well as catalytic hydrogenation. It presents a comparative analysis of these methods, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting and implementing the most suitable procedure for their specific needs.
Comparative Analysis of Reduction Methods
The choice of reducing agent for the conversion of 1,4-naphthoquinone to this compound is dictated by factors such as reaction efficiency, selectivity, cost, and compatibility with other functional groups. The following table summarizes quantitative data for several common reduction methods. It is important to note that reaction conditions can be further optimized to improve yields and reaction times.
| Reducing Agent/Method | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane | Reflux | Not Specified | Good to High | [1] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 - Room Temperature | 1 - 5 hours | ~80-85 (crude) | [2] |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol (EtOH) | 30 | 2 hours | ~58 | [3] |
| Catalytic Hydrogenation (Pd/C) | Ethanol (EtOH) | Room Temperature | Not Specified | High | [4] |
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Reduction with Sodium Dithionite
This protocol is adapted from general procedures for the reduction of quinones.
Materials:
-
1,4-Naphthoquinone
-
Sodium Dithionite (Na₂S₂O₄)
-
Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-naphthoquinone in a minimal amount of dioxane.
-
In a separate beaker, prepare a solution of sodium dithionite in water. An excess of sodium dithionite (typically 2-3 equivalents) is recommended.
-
With vigorous stirring, add the aqueous sodium dithionite solution to the solution of 1,4-naphthoquinone.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography as needed.
Protocol 2: Reduction with Sodium Borohydride
This protocol is adapted from the general procedure for the reduction of ketones.[5]
Materials:
-
1,4-Naphthoquinone
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1,4-naphthoquinone in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and borate salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Reduction with Stannous Chloride
This protocol is adapted from a general procedure for the reduction of nitroarenes.[3]
Materials:
-
1,4-Naphthoquinone
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source (e.g., water bath)
Procedure:
-
Dissolve 1,4-naphthoquinone in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 30-50 °C) for 2 hours or until the reaction is complete as monitored by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M potassium hydroxide (KOH) solution to precipitate tin salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound as required.
Protocol 4: Catalytic Hydrogenation
This is a general protocol for catalytic hydrogenation using palladium on carbon (Pd/C).
Materials:
-
1,4-Naphthoquinone
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask)
-
Hydrogen source (e.g., hydrogen balloon or cylinder)
-
Magnetic stirrer and stir bar or mechanical shaker
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a hydrogenation flask, dissolve 1,4-naphthoquinone in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst is typically used in a catalytic amount (e.g., 5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or the reaction is complete as indicated by TLC.
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Reaction Mechanisms and Visualizations
The reduction of 1,4-naphthoquinone to this compound can proceed through different mechanisms depending on the reducing agent employed. The following diagrams, generated using Graphviz, illustrate the plausible pathways for the key reduction methods.
Caption: General overview of the reduction of 1,4-naphthoquinone.
Caption: Stepwise electron transfer in sodium dithionite reduction.
Caption: Hydride transfer mechanism in sodium borohydride reduction.
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion
The reduction of 1,4-naphthoquinone to this compound is a fundamental and versatile transformation. This guide has provided a comparative overview of several common reduction methods, complete with detailed experimental protocols and mechanistic insights. For high-yield and clean reactions, catalytic hydrogenation is often the method of choice, provided the necessary equipment is available. For laboratory-scale synthesis, sodium borohydride offers a convenient and effective alternative with good yields. Sodium dithionite and stannous chloride represent other viable, cost-effective options, although they may require more rigorous purification of the final product. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.
References
Synthesis of 1,4-Dihydroxynaphthalene via Hydrolysis of 4-Amino-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dihydroxynaphthalene through the acid-catalyzed hydrolysis of 4-amino-1-naphthol. This process is a key transformation in the synthesis of various compounds of interest in the pharmaceutical and chemical industries. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound, also known as naphthohydroquinone, is a valuable intermediate in organic synthesis. Its derivatives are precursors to a range of biologically active molecules and are utilized in the development of materials with applications in electronics and polymer science. One established method for its preparation involves the hydrolysis of 4-amino-1-naphthol, a reaction that proceeds via the displacement of the amino group with a hydroxyl group under acidic conditions. The most commonly employed catalyst for this reaction is sulfuric acid.
Reaction and Mechanism
The core of this synthesis is the acid-catalyzed hydrolysis of 4-amino-1-naphthol. In the presence of a strong acid, such as sulfuric acid, the amino group of 4-amino-1-naphthol is protonated, forming a good leaving group (ammonia). Subsequently, a water molecule acts as a nucleophile, attacking the carbon atom bonded to the leaving group. A final deprotonation step yields the desired product, this compound.
The overall reaction can be represented as follows:
C₁₀H₉NO + H₂O --(H₂SO₄)--> C₁₀H₈O₂ + NH₃
A simplified representation of the reaction pathway is illustrated below.
Caption: Reaction mechanism of the acid-catalyzed hydrolysis of 4-amino-1-naphthol.
Quantitative Data
While specific yield data for this exact transformation can vary based on reaction scale and purification efficiency, the following table summarizes typical reaction parameters found in the literature for analogous acid-catalyzed hydrolysis reactions.
| Parameter | Value | Notes |
| Reactant | 4-Amino-1-naphthol | Starting material. |
| Reagent | 20% (w/w) Sulfuric Acid | Catalyst and solvent. |
| Temperature | 100 - 110 °C | Reflux conditions are often employed. |
| Reaction Time | 4 - 6 hours | Monitored by TLC or HPLC. |
| Theoretical Yield | Varies based on scale | Calculated from the stoichiometry. |
| Expected Purity | >95% after purification | Dependent on the purification method. |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 4-amino-1-naphthol.
4.1. Materials and Equipment
-
4-Amino-1-naphthol
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
4.2. Procedure
-
Preparation of 20% Sulfuric Acid: In a fume hood, slowly and carefully add concentrated sulfuric acid to deionized water in a beaker with constant stirring. The addition is highly exothermic and should be done in an ice bath to control the temperature. For example, to prepare 100 g of 20% H₂SO₄, add 20 g of concentrated H₂SO₄ to 80 g of water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-1-naphthol.
-
Initiation of Reaction: Add the prepared 20% sulfuric acid solution to the flask containing 4-amino-1-naphthol.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain a gentle reflux with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Periodically take a small aliquot of the reaction mixture, neutralize it with a base (e.g., sodium bicarbonate solution), and spot it on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acid and ammonium sulfate.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the purified this compound and compare it with the literature value (approximately 192-195 °C).
-
Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care and always add acid to water, never the other way around.
-
4-Amino-1-naphthol and this compound may be harmful if inhaled, ingested, or absorbed through the skin. Avoid direct contact.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The acid-catalyzed hydrolysis of 4-amino-1-naphthol provides a direct and effective route for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and materials science. Careful control of reaction conditions and a thorough purification process are essential for obtaining a high-purity product.
An In-depth Technical Guide to the Chemical Reactions and Mechanisms of 1,4-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene, also known as naphthohydroquinone, is a key aromatic compound characterized by a naphthalene ring system substituted with two hydroxyl groups at the 1 and 4 positions. Its chemical formula is C₁₀H₈O₂.[1] This molecule serves as a pivotal intermediate in a variety of chemical transformations and is a structural motif in numerous biologically active compounds and dyes.[1] Its reactivity is dominated by the interplay between the electron-rich aromatic system and the redox-active hydroquinone moiety. This guide provides a comprehensive overview of the core chemical reactions and mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Reactions
The chemical behavior of this compound is multifaceted, encompassing oxidation, reduction, electrophilic substitution, and condensation reactions. Understanding these transformations is crucial for its application in organic synthesis and medicinal chemistry.
Oxidation to 1,4-Naphthoquinone
The most characteristic reaction of this compound is its facile oxidation to 1,4-naphthoquinone. This conversion is a key step in many synthetic pathways and biological processes. The oxidation can be achieved using a variety of oxidizing agents.
Mechanism: The oxidation proceeds through a two-step process involving the sequential loss of two electrons and two protons. The initial one-electron oxidation forms a semiquinone radical intermediate, which is then further oxidized to the quinone.
References
The Enigmatic Presence of 1,4-Dihydroxynaphthalene in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene, a bicyclic aromatic compound, serves as a crucial intermediate in the biosynthesis of a diverse array of natural products across various kingdoms of life. While its existence is often transient and its concentrations low, its role as a precursor to vital molecules such as phylloquinone (vitamin K1) and menaquinone (vitamin K2), as well as specialized secondary metabolites like juglone, underscores its biochemical significance. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthetic origins, methodologies for its study, and the broader context of the metabolic pathways in which it participates.
Natural Occurrence of this compound
This compound has been identified as a constituent or a metabolic intermediate in a variety of plant and microbial species. While its direct quantification in natural sources is not extensively documented in publicly available literature, its presence is inferred from the isolation of its derivatives and the elucidation of biosynthetic pathways.
Table 1: Documented and Inferred Natural Sources of this compound
| Kingdom | Phylum/Division | Species | Tissue/Organ | Compound Type | Quantitative Data (Concentration/Yield) |
| Plantae | Magnoliophyta | Magnolia liliiflora | Not Specified | Naphthalenediol | Data not available in cited literature.[1] |
| Plantae | Magnoliophyta | Juglans regia (Walnut) | Roots, Leaves, Husks | Precursor to Juglone | Data not available in cited literature.[2][3][4][5][6][7][8][9] |
| Plantae | Magnoliophyta | Impatiens glandulifera | Roots | Precursor to Naphthoquinones | Data not available in cited literature.[10] |
| Bacteria | Actinobacteria | Streptomyces sp. | Culture Broth | Intermediate in Naphthoquinone Biosynthesis | Data not available in cited literature. |
| Fungi | Ascomycota | Various Species | Mycelia, Conidia | Precursor to DHN-melanin | Data not available in cited literature.[11][12][13] |
Biosynthesis of this compound: The o-Succinylbenzoate (OSB) Pathway
The primary route to this compound in plants and bacteria is the o-succinylbenzoate (OSB) pathway. This pathway converts chorismate, a key intermediate of the shikimate pathway, into 1,4-dihydroxy-2-naphthoate (DHNA), which is a direct precursor to this compound.[14] In plants, DHNA is the precursor to phylloquinone, an essential component of the photosynthetic electron transport chain.[4][14] In bacteria, it leads to the synthesis of menaquinones, which are vital for anaerobic respiration.[14][15][16] In some plants, like those of the Juglandaceae family, this pathway is also utilized for the production of specialized 1,4-naphthoquinones such as juglone.[4][14]
Experimental Protocols
The study of this compound in natural sources requires robust methods for its extraction, isolation, and characterization. Due to its potential instability and low concentrations, these protocols often need to be highly sensitive and specific.
General Experimental Workflow for Isolation and Analysis
The following diagram outlines a general workflow for the investigation of this compound and related naphthoquinones from plant material.
Detailed Methodologies
1. Extraction of Naphthoquinones from Juglans regia
This protocol is adapted from methods used for the isolation of juglone and other naphthoquinones from Juglans regia.[2][3][5]
-
Plant Material Preparation: Roots, leaves, or husks of Juglans regia are collected, washed, dried in the shade, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by chloroform, ethyl acetate, and finally methanol.[2][3] This can be performed using a Soxhlet apparatus or by maceration at room temperature.
-
Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.
2. Isolation by Chromatography
-
Flash Chromatography: The chloroform extract, which is often rich in naphthoquinones, is subjected to flash chromatography on a silica gel column.[2][3] Elution is performed with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent. Fractions containing compounds with similar retention factors (Rf values) are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is achieved by preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile and water, is used for elution.
3. Characterization and Quantification
-
Analytical HPLC: The purity of the isolated compound is assessed by analytical HPLC with a Diode Array Detector (DAD) or UV detector. Quantification can be performed by creating a calibration curve with a certified reference standard of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the isolated compound may require derivatization (e.g., silylation) to increase its volatility. The mass spectrum provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the isolated this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.
Signaling Pathways and Regulation
The biosynthesis of this compound and its derivatives is tightly regulated within the producing organisms. In fungi, the production of DHN-melanin, for which this compound is a precursor, is often linked to developmental stages, such as conidiation, and is induced by environmental stresses.[11][12][13] The expression of the genes involved in the biosynthetic pathway is controlled by specific transcription factors.
In plants, the regulation of the OSB pathway is linked to the demand for phylloquinone in photosynthesis and can also be influenced by developmental cues and environmental stimuli that trigger the production of specialized naphthoquinone-based defense compounds.[4][14]
Conclusion
This compound, while not always accumulating to high levels, is a fundamentally important molecule in the metabolic landscape of many organisms. Its role as a key precursor in the biosynthesis of essential vitamins and ecologically significant secondary metabolites makes it a compound of considerable interest for researchers in natural product chemistry, biochemistry, and drug development. Further research focusing on the direct quantification of this compound in various natural sources and the detailed elucidation of its regulatory networks will undoubtedly provide deeper insights into its biological functions and potential applications.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The origin and biosynthesis of the naphthalenoid moiety of juglone in black walnut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of aflatoxin production by naphthoquinones of walnut (Juglans regia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of menaquinones. Enzymatic prenylation of 1,4-dihydroxy-2-naphthoate by Micrococcus luteus membrane fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1,4-Dihydroxynaphthalene as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene, also known as naphthohydroquinone, is a highly valuable and versatile precursor in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its unique chemical structure, featuring a naphthalene core with two hydroxyl groups, allows for diverse chemical modifications, making it an excellent starting material for the development of novel therapeutics.[1] This scaffold is particularly prominent in the synthesis of anticancer and antiviral agents.[3] The reactivity of the hydroxyl groups and the aromatic system enables the introduction of various functional groups, leading to the generation of libraries of compounds with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of aminonaphthoquinones, a class of compounds exhibiting significant anticancer properties.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of several classes of biologically active molecules:
-
Anticancer Agents: The naphthalene scaffold is a common feature in many anticancer drugs.[4] Derivatives of this compound, such as aminonaphthoquinones, have demonstrated potent cytostatic and cytotoxic effects against various cancer cell lines.[3] These compounds often exert their effects through the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3 pathways.
-
Antiviral Agents: Certain derivatives have shown potential as antiviral agents, including activity against herpes simplex virus (HSV-1) protease.
-
Fluorescent Probes and Dyes: The chromophoric nature of the naphthalene ring system makes this compound a useful precursor for the synthesis of fluorescent dyes and probes for biological imaging and diagnostic applications.
Featured Application: Laccase-Catalyzed Synthesis of Anticancer Aminonaphthoquinones
A significant advancement in the utilization of this compound is the use of green chemistry principles, specifically enzyme catalysis, to synthesize aminonaphthoquinones. The enzyme laccase provides a mild and environmentally friendly alternative to traditional chemical methods for the nuclear monoamination of this compound.[3][5] This one-pot synthesis is efficient and yields compounds with potent anticancer activity.
Experimental Protocol: Laccase-Catalyzed Synthesis of Aminonaphthoquinones
This protocol is adapted from the work of Wellington and Kolesnikova (2012).[3]
Materials:
-
This compound (1,4-Naphthohydroquinone)
-
Primary aromatic amines (e.g., aniline derivatives)
-
Commercial laccase (e.g., Novozym 51003)
-
Succinate-lactate buffer (pH 4.5 and 6.0)
-
Dimethylformamide (DMF)
-
Reaction vessel (open to air)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the desired primary aromatic amine (2-3 equivalents) in a mixture of succinate-lactate buffer and DMF (co-solvent). The reaction can be performed at either pH 4.5 or pH 6.0.[3]
-
Enzyme Addition: Add the commercial laccase solution to the reaction mixture. To maintain enzyme activity over the course of the reaction, it is recommended to add the enzyme in portions at different time intervals.[6]
-
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures (e.g., 35°C), in a vessel open to air to ensure an adequate supply of oxygen for the laccase-catalyzed oxidation.[3][6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure aminonaphthoquinone derivative.
Quantitative Data: Anticancer Activity of Synthesized Aminonaphthoquinones
The following table summarizes the cytostatic effects of aminonaphthoquinones synthesized from this compound against various human cancer cell lines, as reported by Wellington and Kolesnikova (2012).[3]
| Compound | Target Cancer Cell Line | GI50 (µM) | TGI (µM) |
| Aminonaphthoquinone Derivative 1 | Melanoma (UACC62) | 3.98 - 7.54 | 7.17 - 7.94 |
| Aminonaphthoquinone Derivative 2 | Renal (TK10) | 8.38 | Not Reported |
| Aminonaphthoquinone Derivative 3 | Breast (MCF7) | Potent | Not Reported |
| Etoposide (Positive Control) | Renal (TK10) | 7.19 | Not Reported |
| Etoposide (Positive Control) | Melanoma (UACC62) | Not Reported | 52.71 |
Note: GI50 is the concentration required to inhibit cell growth by 50%. TGI is the concentration required for total growth inhibition.
Signaling Pathways and Experimental Workflows
Laccase-Catalyzed Synthesis Workflow
The following diagram illustrates the workflow for the laccase-catalyzed synthesis of aminonaphthoquinones from this compound.
Caption: Workflow for the enzymatic synthesis of aminonaphthoquinones.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,4-DHN derivatives.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is another crucial target in cancer therapy, as its constitutive activation is linked to tumor growth and metastasis. Naphthalene-based compounds have been developed as STAT3 inhibitors.
Caption: Inhibition of the STAT3 signaling pathway by 1,4-DHN derivatives.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust starting point for the synthesis of diverse and potent pharmaceutical agents. The application of biocatalysis, such as the use of laccase, for the synthesis of aminonaphthoquinones exemplifies the move towards more sustainable and efficient drug development processes. The resulting compounds show significant promise as anticancer agents, with demonstrated activity against multiple cancer cell lines and the ability to modulate key oncogenic signaling pathways. Further exploration of derivatives from this versatile precursor holds considerable potential for the discovery of novel therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchspace.csir.co.za [researchspace.csir.co.za]
Application of 1,4-Naphthalenediol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Naphthalenediol, a derivative of naphthalene, presents a unique aromatic diol structure that has garnered interest in the field of polymer chemistry. Its rigid, planar naphthalene core, combined with two reactive hydroxyl groups, makes it a valuable monomer for the synthesis of high-performance polymers. The incorporation of the 1,4-naphthalene moiety into polymer backbones can impart enhanced thermal stability, specific optoelectronic properties, and potential antioxidant activity. These characteristics make polymers derived from 1,4-naphthalenediol promising candidates for a range of applications, from advanced electronics to biomedical materials and drug delivery systems.
This document provides detailed application notes and experimental protocols for the utilization of 1,4-naphthalenediol in the synthesis of various polymer classes, including polyesters, polycarbonates, and polyurethanes. It also explores its role as an antioxidant additive and discusses the potential relevance of these polymers in drug development.
Applications in Polymer Synthesis
The bifunctional nature of 1,4-naphthalenediol allows it to be used as a monomer in various polycondensation reactions. The resulting polymers often exhibit distinct properties due to the rigid aromatic structure of the naphthalene unit.
Polyesters
Polyesters synthesized with 1,4-naphthalenediol are expected to possess high glass transition temperatures (Tg) and thermal stability. The rigid naphthalene unit in the polymer backbone restricts chain mobility, contributing to these enhanced properties.
Polycarbonates
The reaction of 1,4-naphthalenediol with phosgene or a phosgene equivalent, such as diphenyl carbonate, yields polycarbonates. These materials are anticipated to have excellent thermal and mechanical properties, making them suitable for applications requiring high performance.
Polyurethanes
In polyurethane synthesis, 1,4-naphthalenediol can act as a chain extender. Its rigid structure can reinforce the hard segments of the polyurethane, leading to materials with high modulus and improved thermal resistance.
Antioxidant in Polymer Formulations
Phenolic compounds, including naphthalenediols, are known for their antioxidant properties. 1,4-Naphthalenediol can be incorporated into polymer matrices to protect them from oxidative degradation, thereby extending their service life. This is particularly relevant for materials used in harsh environments or for biomedical implants where oxidative stability is crucial.
Relevance to Drug Development
The unique properties of polymers derived from 1,4-naphthalenediol open up possibilities in the field of drug development.
-
Biocompatibility: Naphthalene-based polymers have been explored for biomedical applications, and their biocompatibility is an active area of research. Some studies suggest that certain naphthalene-containing polymers can be non-toxic.[1]
-
Drug Delivery: The aromatic naphthalene core can engage in π-π stacking interactions with drug molecules containing aromatic rings. This property can be exploited for the development of drug delivery systems with controlled release profiles. Liposome-based nanodelivery systems for naphthalene derivative polyamines have shown potential for antitumor activity.[2][3]
-
Antioxidant Therapeutics: Polymers with intrinsic antioxidant activity are of interest for treating diseases associated with oxidative stress.[4] By incorporating 1,4-naphthalenediol into a biocompatible polymer, it may be possible to create materials that not only serve as a drug carrier but also provide therapeutic antioxidant effects.
Data Presentation
Table 1: Thermal and Molecular Weight Properties of Naphthalene-Containing Polymers
| Polymer Type | Comonomers | Mn (kDa) | PDI | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Copolyester | 2,4-dihydroxy-N-(naphthalen-8-yl)benzamide, TPC, IPC | - | - | 122–166 | up to 404 | [5][6] |
| Polyester | 1,4-Cyclohexanedimethanol, 2,6-Naphthalenedicarboxylic Acid, Terephthalic Acid | - | - | >67.7 | - | [7] |
| Polycarbonate | Bisphenol A | 18-32 | 2.4-2.7 | ~115 | ~285 | [8] |
Mn = Number average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature; Td = Decomposition temperature; TPC = Terephthaloyl chloride; IPC = Isophthaloyl chloride.
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from 1,4-naphthalenediol and a dicarboxylic acid (e.g., terephthalic acid) via melt polycondensation.
Materials:
-
1,4-Naphthalenediol
-
Terephthalic acid
-
Antimony (III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charge the three-necked flask with equimolar amounts of 1,4-naphthalenediol and terephthalic acid.
-
Add the catalyst (e.g., antimony (III) oxide, ~0.05 mol%) and stabilizer (e.g., triphenyl phosphate, ~0.1 mol%).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Purge the system with nitrogen for 30 minutes to remove any oxygen.
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220 °C to initiate the esterification reaction and distill off the water formed.
-
After the initial water evolution ceases (approximately 2-3 hours), gradually increase the temperature to 250-280 °C.
-
Apply a vacuum (0.1-1 mmHg) to the system to facilitate the removal of the final traces of water and ethylene glycol (if using a transesterification route with dimethyl terephthalate) and to increase the molecular weight of the polymer.
-
Continue the reaction under vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be recovered as a solid mass.
Diagram: Workflow for Polyester Synthesis
Workflow for the melt polycondensation synthesis of a polyester from 1,4-naphthalenediol.
Protocol 2: Synthesis of a Polycarbonate via Interfacial Polymerization
This protocol outlines the synthesis of a polycarbonate from 1,4-naphthalenediol and phosgene in a two-phase system.
Materials:
-
1,4-Naphthalenediol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Phosgene (or a safer alternative like triphosgene)
-
Triethylamine (catalyst)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Hydrochloric acid (HCl)
-
Methanol
Equipment:
-
Jacketed reaction vessel with a high-speed mechanical stirrer
-
Dropping funnel
-
pH meter
-
Inert gas inlet (e.g., nitrogen)
Procedure:
-
Dissolve 1,4-naphthalenediol in an aqueous solution of sodium hydroxide in the reaction vessel.
-
Add the phase-transfer catalyst to the aqueous solution.
-
Add dichloromethane to the vessel to form a two-phase system.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of phosgene in dichloromethane to the reaction mixture through a dropping funnel while maintaining the pH of the aqueous phase between 10 and 12 by the controlled addition of a concentrated NaOH solution.
-
Add triethylamine as a catalyst.
-
After the addition of phosgene is complete, continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer (dichloromethane) containing the polycarbonate.
-
Wash the organic layer sequentially with dilute hydrochloric acid and then with distilled water until the washings are neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 60-80 °C.
Diagram: Workflow for Interfacial Polycarbonate Synthesis
Workflow for the interfacial polymerization of 1,4-naphthalenediol to produce a polycarbonate.
Protocol 3: Use of 1,4-Naphthalenediol as a Chain Extender in Polyurethane Synthesis
This protocol describes a two-step prepolymer method for synthesizing a polyurethane, using 1,4-naphthalenediol as a chain extender.
Materials:
-
Polyol (e.g., polytetrahydrofuran, PTHF)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)
-
1,4-Naphthalenediol (chain extender)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
Anhydrous N,N-dimethylformamide (DMF, solvent)
Equipment:
-
Three-necked flask with a mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Prepolymer Synthesis: a. Dry the polyol under vacuum at 80-100 °C for several hours to remove any residual water. b. In a three-necked flask under a nitrogen atmosphere, react the dried polyol with a molar excess of the diisocyanate (e.g., 2:1 molar ratio of MDI to PTHF) at 70-80 °C with stirring. c. Monitor the reaction by titrating the isocyanate (NCO) content until it reaches the theoretical value for the prepolymer.
-
Chain Extension: a. Dissolve the NCO-terminated prepolymer in anhydrous DMF. b. In a separate flask, dissolve a stoichiometric amount of 1,4-naphthalenediol (based on the remaining NCO groups in the prepolymer) in anhydrous DMF. c. Add a catalytic amount of DBTDL to the prepolymer solution. d. Slowly add the 1,4-naphthalenediol solution to the prepolymer solution with vigorous stirring. e. Continue the reaction at 60-70 °C for 2-4 hours until the viscosity of the solution increases significantly, indicating polymer formation.
-
Polymer Isolation: a. Pour the viscous polymer solution into a Teflon-coated pan. b. Remove the solvent in a vacuum oven at 70-80 °C for 24 hours to obtain the polyurethane film.
Diagram: Logical Relationship in Polyurethane Formation
References
- 1. researchgate.net [researchgate.net]
- 2. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijcr.info [ijcr.info]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Dihydroxynaphthalene Derivatives as Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent probes derived from 1,4-dihydroxynaphthalene in biological imaging. These probes offer versatile platforms for the detection of various analytes and the visualization of cellular processes.
Introduction
Derivatives of this compound have emerged as a significant class of fluorescent probes due to their excellent photophysical properties, including high quantum yields and photostability. Their rigid, planar naphthalene core provides a robust scaffold for the development of sensitive and selective sensors for a range of biological targets, including ions and small molecules. These characteristics make them valuable tools for applications in cellular and in vivo imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for select this compound-based fluorescent probes.
Table 1: Photophysical Properties of this compound-Based Fluorescent Probes
| Probe Name/Derivative | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Target Analyte | Reference |
| Probe L (1-hydroxy-2,4-diformylnaphthalene derivative) | 576 nm | 605 nm | 29 nm | Not Reported | Sulfite/Bisulfite | [1] |
| Naphthalene Schiff-base P | Not Reported | 475 nm (with Al³⁺), 460 nm (with Mg²⁺) | Not Reported | Not Reported | Al³⁺, Mg²⁺ | [2] |
| 6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA) | 900 nm (two-photon) | 400-600 nm | Not Applicable | Not Reported | Glutathione | [3] |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Not Reported | Not Reported | Not Reported | Not Reported | Glutathione | [3] |
| 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) | Not Reported | Not Reported | Not Reported | Not Reported | Glutathione | [3] |
Table 2: Performance Metrics of this compound-Based Fluorescent Probes
| Probe Name/Derivative | Limit of Detection (LOD) | Cell Line(s) Used | Specific Application | Reference |
| Probe L (1-hydroxy-2,4-diformylnaphthalene derivative) | 9.93 nM (fluorescence) | Not Reported for imaging | Detection of sulfites/bisulfites in water samples | [1] |
| Naphthalene Schiff-base P | Not Reported | HepG2 | Intracellular imaging of Al³⁺ and Mg²⁺ | [2] |
| 6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA) | Not Reported | HeLa | Detection of glutathione in live cells | [3][4] |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Not Reported | Not Reported | Detection of glutathione in living cells and for sepsis diagnosis | [3] |
| 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) | Not Reported | Not Reported | Detection of glutathione in living cells and for sepsis diagnosis | [3] |
Signaling Pathway and Sensing Mechanism Diagrams
The following diagrams illustrate the proposed sensing mechanisms for different this compound-based fluorescent probes.
Caption: Proposed sensing mechanism of Probe L for sulfite/bisulfite detection.
References
- 1. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Sensors Based on 1,4-Dihydroxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and application of fluorescent sensors derived from the 1,4-dihydroxynaphthalene scaffold. The protocols cover the detection of various analytes, including anions, metal ions, and reactive oxygen species, demonstrating the versatility of this class of fluorescent probes.
Application Note 1: "Turn-Off" Fluorescent Sensor for Sulfite and Bisulfite Detection
This protocol details the synthesis and application of a highly sensitive and selective "turn-off" fluorescent probe for the detection of sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions, based on a 1-hydroxy-2,4-diformylnaphthalene derivative.
Signaling Pathway
The sensing mechanism involves the nucleophilic addition of sulfite/bisulfite to the electron-deficient C=C bond of the probe. This reaction disrupts the intramolecular charge transfer (ICT) process, leading to a quenching of the fluorescence signal.
Signaling pathway for sulfite/bisulfite detection.
Quantitative Data
| Parameter | Value | Reference |
| Analytes | Sulfite (SO₃²⁻), Bisulfite (HSO₃⁻) | [1] |
| Detection Type | "Turn-Off" Fluorescence | [1] |
| Excitation Wavelength | 550 nm | [1] |
| Emission Wavelength | 605 nm | [1] |
| Detection Limit (Fluorescence) | 9.93 nM | [1] |
| Detection Limit (UV-Vis) | 0.24 µM | [1] |
| Solvent System | Ethanol/Water (2:3, v/v) with 10 mM PBS buffer (pH 7.4) | [1] |
| Response Time | < 2 minutes | [1] |
Experimental Protocols
1. Synthesis of the Fluorescent Probe (Probe L)
-
Synthesis of Precursor (1-hydroxy-2,4-diformylnaphthalene):
-
Dissolve 1-naphthol (6.90 mmol) and hexamethylenetetramine (13.80 mmol) in 10 mL of trifluoroacetic acid.[1]
-
Stir the mixture at 85 °C for 1 hour.[1]
-
After cooling, slowly add 10 mL of 33% sulfuric acid.[1]
-
Reflux the mixture for an additional hour.[1]
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Purify the crude product by column chromatography to obtain 1-hydroxy-2,4-diformylnaphthalene as a yellow solid.[1]
-
-
Synthesis of Probe L:
-
Mix 1-hydroxy-2,4-diformylnaphthalene (1 mmol) and 1,3,3-trimethyl-2-methyleneindoline (1 mmol) in 40 mL of anhydrous ethanol.[1]
-
Stir the mixture at 85 °C for 8 hours.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the product by column chromatography (n-hexane/ethyl acetate = 7:3, v/v) to yield Probe L as a bright green powder.[1]
-
2. Protocol for Sulfite/Bisulfite Detection
-
Preparation of Stock Solutions:
-
Fluorescence Measurement:
-
In a cuvette, add the appropriate volume of the Probe L stock solution to achieve a final concentration of 15 µM in a 3.00 mL mixture of ethanol and water (2:3, v/v, 10 mM PBS buffer, pH 7.4).[1]
-
Record the initial fluorescence spectrum (Excitation: 550 nm, Emission: 580-750 nm).[1]
-
Add increasing concentrations of sulfite or bisulfite solution to the cuvette.
-
After a 2-minute incubation, record the fluorescence spectrum. A decrease in fluorescence intensity at 605 nm indicates the presence of sulfite/bisulfite.[1]
-
Application Note 2: "Turn-On" Fluorescent Sensor for Metal Ion Detection (Schiff Base Derivative)
This protocol describes the synthesis and application of a this compound-based Schiff base derivative as a "turn-on" fluorescent sensor for the selective detection of metal ions, such as Zn²⁺.
Signaling Pathway
The sensor is designed to be weakly fluorescent in its free form due to photoinduced electron transfer (PET) or C=N isomerization. Upon binding to a specific metal ion (e.g., Zn²⁺), the conformation of the sensor is rigidified, inhibiting the non-radiative decay pathways and leading to a significant enhancement of fluorescence (chelation-enhanced fluorescence, CHEF).
Signaling pathway for metal ion detection.
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Zinc (Zn²⁺) | [2] |
| Detection Type | "Turn-On" Fluorescence | [2] |
| Excitation Wavelength | ~370-420 nm (Typical for naphthalene Schiff bases) | |
| Emission Wavelength | ~450-550 nm (Typical for naphthalene Schiff bases) | |
| Detection Limit | 95.3 nM | [2] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [2] |
| Solvent System | Acetonitrile/HEPES buffer (pH 7.4) | [2] |
| Response Time | Rapid |
Note: Specific wavelengths may vary depending on the exact molecular structure of the Schiff base.
Experimental Protocols
1. Synthesis of a Representative Schiff Base Fluorescent Sensor
-
Synthesis of Precursor (e.g., 4-hydroxy-1-naphthaldehyde): This can be synthesized from this compound through appropriate formylation reactions.
-
Synthesis of the Schiff Base Probe:
-
Dissolve 4-hydroxy-1-naphthaldehyde (1 mmol) in ethanol.
-
Add an equimolar amount of a suitable amine (e.g., a hydrazine derivative or an aniline derivative) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
2. Protocol for Metal Ion Detection
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Schiff base probe in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or chlorides in deionized water or buffer.
-
-
Fluorescence Measurement:
-
To a cuvette containing the appropriate buffer solution (e.g., HEPES buffer, pH 7.4), add the probe stock solution to a final concentration of ~10-20 µM.
-
Record the baseline fluorescence spectrum.
-
Add aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix and record the fluorescence emission spectrum. A significant increase in fluorescence intensity indicates the detection of the target metal ion.
-
To test for selectivity, repeat the experiment with other metal ions.
-
Application Note 3: "Turn-On" Fluorescent Probe for Hydroxyl Radical Detection (Naphthalene-Indoline Derivative)
Signaling Pathway
The probe is initially in a non-fluorescent "off" state. The hydroxyl radical oxidizes a specific site on the probe, which restores the π-conjugation of the fluorophore, leading to a "turn-on" fluorescence response. For the naphthalene-indoline probe, this oxidation occurs on the indoline moiety.[3]
Signaling pathway for hydroxyl radical detection.
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Hydroxyl Radical (•OH) | [3] |
| Detection Type | "Turn-On" Two-Photon Fluorescence | [3] |
| Excitation Wavelength (Two-Photon) | 740 nm | [3] |
| Emission Wavelength | 520 nm | [3] |
| Detection Limit | 32 nM | [3] |
| Quantum Yield | 0.5 | [3] |
| Solvent System | Acetonitrile and Gly/HCl buffer (pH 2.4) for stability studies | [3] |
| Application | Imaging of •OH in living cells (lysosomes) | [3] |
Experimental Protocols
1. General Protocol for Hydroxyl Radical Detection in Solution
-
Generation of Hydroxyl Radicals (Fenton Reaction):
-
Prepare fresh solutions of FeSO₄ and H₂O₂ in deoxygenated water.
-
In a typical experiment, mix FeSO₄ (e.g., 100 µM) and H₂O₂ (e.g., 1 mM) in a buffer solution (e.g., phosphate buffer, pH 7.4) to generate hydroxyl radicals.
-
-
Fluorescence Measurement:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
In a cuvette, add the probe to the buffer solution to a final concentration of ~5-10 µM.
-
Record the baseline fluorescence.
-
Initiate the Fenton reaction in the cuvette containing the probe.
-
Monitor the increase in fluorescence intensity over time at the specified emission wavelength.
-
2. Protocol for Intracellular Hydroxyl Radical Imaging
-
Cell Culture and Staining:
-
Induction of Oxidative Stress and Imaging:
-
Treat the stained cells with a known inducer of hydroxyl radicals (e.g., a combination of menadione and a metal catalyst, or a specific drug that induces oxidative stress).
-
Image the cells using a confocal or two-photon microscope with the appropriate excitation and emission settings for the probe. An increase in intracellular fluorescence indicates the generation of hydroxyl radicals.[3]
-
As a control, pre-treat cells with an antioxidant (e.g., N-acetylcysteine) before adding the ROS inducer to confirm that the fluorescence increase is due to oxidative stress.
-
References
1,4-dihydroxynaphthalene in high-performance liquid chromatography (HPLC) analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 1,4-dihydroxynaphthalene using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended as a starting point for method development and validation in research and quality control environments.
Introduction
This compound (also known as naphthalene-1,4-diol or 1,4-naphthohydroquinone) is a chemical compound with the molecular formula C₁₀H₈O₂.[1][2] It is a derivative of naphthalene and finds applications in organic synthesis and as an intermediate in the manufacturing of various chemicals, including pharmaceuticals and dyes. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of this compound.
This document outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. The protocol includes details on sample preparation, chromatographic conditions, and data analysis.
Principle of the Method
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. Separation from impurities is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is performed using a UV-Vis detector, as this compound exhibits absorbance in the ultraviolet region. A study on the determination of four naphthalenediols in cosmetic samples utilized UV detection at 230 nm, which serves as a good starting point for this analyte.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Acetic acid, analytical grade
-
0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon, Empower, or equivalent).
Preparation of Solutions
-
Mobile Phase A: 0.1% Acetic Acid in Water: Add 1 mL of glacial acetic acid to 999 mL of HPLC grade water and mix well.
-
Mobile Phase B: Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored under refrigeration and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Conditions
A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol |
| Gradient | 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Sample Preparation
-
For pure substance analysis: Prepare the sample solution in the same manner as the standard solutions, ensuring the final concentration falls within the calibration range.
-
For formulated products or complex matrices: An appropriate extraction method needs to be developed and validated. This may involve dissolution in a suitable solvent, followed by filtration or solid-phase extraction (SPE) to remove interfering matrix components. All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis and Quantification
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study. These values are illustrative and should be determined experimentally for the specific method and instrumentation used.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | - Repeatability (Intra-day) - Intermediate Precision (Inter-day) |
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Sample preparation workflow for a pure this compound substance.
Conclusion
The described RP-HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. It is crucial to validate this method according to the specific requirements of the application and regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, and suitability for its intended purpose. Further optimization of the chromatographic conditions, such as the gradient profile and mobile phase composition, may be necessary to resolve specific impurities or to adapt the method for different sample matrices.
References
Application Notes and Protocols for 1,4-Dihydroxynaphthalene as an Enzyme Inhibitor in Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dihydroxynaphthalene and its derivatives as enzyme inhibitors in various assays. This document includes summaries of inhibitory activity, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction
This compound, also known as naphthohydroquinone, is a metabolite of naphthalene and a precursor to 1,4-naphthoquinone. It and its derivatives have been investigated for their potential as enzyme inhibitors, demonstrating activity against a range of targets involved in critical cellular processes. This document outlines the application of this compound and its analogs in enzymatic assays, with a focus on prenyltransferases and key signaling pathways like PI3K/AKT/mTOR.
Data Presentation: Summary of Inhibitory Activity
While extensive quantitative data for this compound against a wide array of enzymes is not broadly available in the literature, the following tables summarize the known inhibitory activities of this compound and its key derivatives.
Table 1: Inhibition of 1,4-dihydroxy-2-naphthoic acid prenyltransferase (RcDT1) by this compound
| Inhibitor | Enzyme | Substrate | Inhibition | Assay System |
| This compound | 1,4-dihydroxy-2-naphthoic acid prenyltransferase (RcDT1) | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Strong (94.3% reduction in enzyme activity)[1] | in vitro enzyme assay with recombinant RcDT1 |
Table 2: Cytotoxic Activity of Dihydroxy-naphthalene-1,4-dione Derivatives (Inhibition of Cancer Cell Growth, Indicative of Pathway Inhibition)
| Compound | Cell Line | IC50 (µM) | Implied Pathway Inhibition |
| Compound 4 (aminopyrazoloandrostane derivative) | Liver Cancer | 39.81[2] | PI3K/AKT/mTOR[2] |
| Compound 5 (aminopyrazoloandrostane derivative) | Liver Cancer | 57.54[2] | PI3K/AKT/mTOR[2] |
| Compound 4 (coumarin derivative) | HL60 | 8.09[2] | PI3K/AKT[2] |
| Compound 8b (coumarin derivative) | HepG2 | 13.14[2] | PI3K/AKT[2] |
Experimental Protocols
Inhibition of 1,4-dihydroxy-2-naphthoic acid prenyltransferase (RcDT1) Assay
This protocol is designed to screen for and characterize inhibitors of RcDT1, a key enzyme in the biosynthesis of certain anthraquinones.[1]
Materials:
-
Recombinant RcDT1 enzyme
-
1,4-dihydroxy-2-naphthoic acid (DHNA) substrate
-
Dimethylallyl pyrophosphate (DMAPP)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl2
-
Quenching Solution: Methanol
-
HPLC system for analysis
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the recombinant RcDT1 enzyme in the assay buffer to the desired concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
Assay Buffer
-
DHNA (final concentration, e.g., 100 µM)
-
DMAPP (final concentration, e.g., 200 µM)
-
This compound at various concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the recombinant RcDT1 enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the formation of the prenylated product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PI3K/AKT/mTOR Pathway Inhibition Assay using Western Blot
This protocol describes how to assess the inhibitory effect of this compound derivatives on the PI3K/AKT/mTOR signaling pathway in cancer cell lines by analyzing the phosphorylation status of key proteins.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HL60)
-
Cell culture medium and supplements
-
This compound derivative (inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-p-mTOR, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include an untreated control and a vehicle control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Mandatory Visualizations
Caption: Workflow for the RcDT1 enzyme inhibition assay.
Caption: Workflow for Western Blot analysis of pathway inhibition.
References
Application Notes and Protocols for Antioxidant Activity Assays of 1,4-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene (1,4-DHN) is an organic compound with a naphthalene backbone substituted with two hydroxyl groups. This structural feature suggests potential antioxidant activity, as phenolic compounds are known to act as free radical scavengers. The evaluation of the antioxidant capacity of 1,4-DHN is crucial for its potential applications in pharmaceuticals, cosmetics, and as a chemical intermediate. These application notes provide detailed protocols for common antioxidant assays—DPPH and FRAP—that can be adapted for the analysis of this compound.
Antioxidant Activity of Dihydroxynaphthalene Isomers
Studies on dihydroxynaphthalene (DHN) isomers have shown that the position of the hydroxyl groups significantly influences the antioxidant activity. The antioxidant mechanism is primarily based on hydrogen atom transfer (HAT) to scavenge free radicals, leading to the formation of more stable naphthoxyl radicals. Research indicates that DHNs with an α-substitution pattern (hydroxyl groups at positions 1 or 8) exhibit higher antioxidant power compared to those with a β-substitution pattern (hydroxyl groups at positions 2, 6, or 7).[1] This difference in activity is attributed to the energetic stability of the resulting aryloxyl radical.
While specific IC50 or FRAP values for this compound were not prominently available in the reviewed literature, the comparative analysis of DHN isomers provides valuable insights into its expected antioxidant potential.
Data Presentation
Table 1: Comparative Antioxidant Activity of Dihydroxynaphthalene Isomers
| Compound | Assay | Relative Efficiency vs. Trolox | Antioxidant Mechanism |
| 1,8-DHN | DPPH | More efficient | Hydrogen Atom Transfer (HAT) |
| 1,6-DHN | DPPH | More efficient | Hydrogen Atom Transfer (HAT) |
| 2,6-DHN | DPPH | More efficient | Hydrogen Atom Transfer (HAT) |
| 2,7-DHN | DPPH | Less efficient | Hydrogen Atom Transfer (HAT) |
| 1-Naphthol | DPPH | Comparable | Hydrogen Atom Transfer (HAT) |
| 2-Naphthol | DPPH | Less efficient | Hydrogen Atom Transfer (HAT) |
Note: This table is a summary of comparative data from "Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals" and does not contain specific quantitative values for this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically at approximately 517 nm.
Materials:
-
This compound (1,4-DHN)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a standard)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Trolox (or ascorbic acid) in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution of 1,4-DHN in methanol. Prepare a range of concentrations to determine the IC50 value.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample/standard solvent. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex at 593 nm.
Materials:
-
This compound (1,4-DHN)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of ferrous sulfate solutions in distilled water to create a standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).
-
Prepare a stock solution of 1,4-DHN in a suitable solvent (e.g., methanol) and then dilute to various concentrations.
-
-
Assay Protocol:
-
Add 20 µL of the sample or standard solution to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working solution to each well.
-
Mix and incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve. The results are expressed as µM Fe(II) equivalents.
-
Visualizations
Antioxidant Mechanism of this compound
The primary antioxidant mechanism of dihydroxynaphthalenes involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. This process generates a more stable naphthoxyl radical.
Caption: Hydrogen atom transfer mechanism of this compound.
Experimental Workflow for DPPH Assay
The following diagram illustrates the key steps involved in performing the DPPH antioxidant activity assay.
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow for FRAP Assay
This diagram outlines the procedure for conducting the FRAP assay to determine the ferric reducing antioxidant power.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
Application Notes and Protocols for Studying the Biological Activity of 1,4-Naphthalenediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the biological activities of 1,4-naphthalenediol, a naphthalene derivative with potential therapeutic applications. This document outlines detailed protocols for assessing its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. While quantitative data for 1,4-naphthalenediol is limited in the current literature, this guide presents data for closely related compounds to serve as a reference for experimental design and data interpretation.
Antioxidant Activity
The antioxidant potential of 1,4-naphthalenediol can be attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The presence of two hydroxyl groups on the naphthalene ring suggests significant radical scavenging activity. Studies on related naphthalenediols, such as 1,8-naphthalenediol, have demonstrated potent hydrogen atom transfer capabilities[1][2][3].
Quantitative Data Summary: Antioxidant Activity of Related Naphthalenediols
| Compound | Assay | IC50 / Activity | Reference |
| 1,8-Naphthalenediol | DPPH Radical Scavenging | More active than catechol | [1] |
| 4-Methoxy-1,8-naphthalenediol | Peroxyl Radical Trapping | k = 6.0 x 10^6 M⁻¹s⁻¹ | [2] |
| Poly-1,8-dihydroxynaphthalene (PDHN) Nanoparticles | ROO• Radical Quenching | 0.8 mmol/g | [4][5] |
Experimental Protocols
This assay measures the ability of 1,4-naphthalenediol to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of 1,4-naphthalenediol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the 1,4-naphthalenediol solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 1,4-naphthalenediol.
This assay assesses the capacity of 1,4-naphthalenediol to neutralize the ABTS radical cation.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of 1,4-naphthalenediol in a suitable solvent.
-
In a 96-well plate, add 20 µL of the 1,4-naphthalenediol solution to 180 µL of the diluted ABTS radical solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
The percentage of inhibition is calculated as in the DPPH assay, and the TEAC value is determined from the standard curve of Trolox.
Anti-inflammatory Activity
1,4-Naphthalenediol is expected to exhibit anti-inflammatory properties by modulating key inflammatory pathways. Related naphthoquinone compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[6]. The underlying mechanisms may involve the inhibition of the NF-κB and MAPK signaling pathways.
Quantitative Data Summary: Anti-inflammatory Activity of Related Naphthoquinones
| Compound | Cell Line | Parameter | IC50 / Inhibition | Reference |
| 1,4-Naphthoquinone derivatives (U-286) | RAW 264.7 | COX-2 Activity | 82.5 ± 2.6% inhibition at 1 µM | [6] |
| 1,4-Naphthoquinone derivatives (U-548) | RAW 264.7 | COX-2 Activity | 80.3 ± 0.6% inhibition at 1 µM | [6] |
| Naphthalene derivative (TAC) | Rat Neutrophils | Lysozyme Release | Potent inhibition | [7] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol determines the ability of 1,4-naphthalenediol to inhibit the production of NO, a key inflammatory mediator.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 1,4-naphthalenediol for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the amount of nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
References
- 1. Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
1,4-Dihydroxynaphthalene: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxynaphthalene (1,4-DHN), a derivative of naphthalene, is a versatile organic compound that is gaining significant attention as a fundamental building block for a wide array of functional materials. Its rigid aromatic structure, coupled with the reactivity of its two hydroxyl groups, makes it an ideal precursor for synthesizing polymers with enhanced thermal stability, high refractive indices, and tailored optoelectronic properties.[1] Furthermore, derivatives of this compound have demonstrated significant potential in the biomedical field, particularly as anticancer agents and as key components in the development of sensitive fluorescent probes.[2][3] These diverse applications underscore the importance of 1,4-DHN in materials science and drug discovery.
This document provides detailed application notes and experimental protocols for utilizing this compound and its isomers in the synthesis of high-performance polymers, functional coatings, fluorescent sensors, and potential therapeutic agents.
Applications and Protocols
High-Performance Polymers: Heat-Resistant and High Refractive Index Resins
The incorporation of the rigid naphthalene moiety into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. This compound serves as an excellent monomer for the synthesis of heat-resistant epoxy resins and high refractive index polyimides, outperforming traditional materials based on phenol and bisphenol A.[1]
Application: Development of thermosetting resins with superior thermal stability for applications in electronics, aerospace, and high-performance composites.
Key Advantages:
-
Increased glass transition temperature (Tg).
-
Improved thermal decomposition temperature.
-
Enhanced mechanical strength.
Quantitative Data: Thermal Properties of Dihydroxynaphthalene-Based Polymers
| Polymer Type | Monomers | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Refractive Index (n) |
| Poly(ether imide) | 2,3-Dihydroxynaphthalene, 4,4'-Oxydianiline | >300 °C | Up to 590 °C | - |
| Polyimide | 1,6-Bis(p-aminophenylsulfanyl)-3,4,8,9-tetrahydro-2,5,7,10-tetrathiaanthracene, 4,4′-[p-thiobis(phenylsulfanyl)]diphthalic anhydride | 213 - 274 °C | 390 - 443 °C | Up to 1.769 @ 633 nm |
| Polyamide | 5,5′-thiobis(2-amino-4-(2-naphthyl)thiazole), Aromatic Diacids | 194 - 229 °C | >478 °C | Up to 1.7701 @ 632.8 nm |
| Polyimide | 2,5-Bis(4-aminophenylsulfanyl)-1,4-dithiane, 3SDEA | 156 °C | 310 °C | 1.6929 - 1.7455 |
Experimental Protocol: Synthesis of Naphthalene-Based Epoxy Resin
This protocol describes a general two-stage process for the preparation of a liquid epoxy resin from a dihydroxynaphthalene.[4]
Materials:
-
This compound
-
Epihalohydrin (e.g., epichlorohydrin)
-
Aqueous caustic solution (e.g., NaOH)
-
Organic cosolvent (e.g., toluene, methyl isobutyl ketone)
Procedure:
-
Stage 1 (Coupling Reaction):
-
React this compound with an excess of epihalohydrin in the presence of an aqueous caustic solution.
-
The reaction is typically carried out at a temperature ranging from 60 to 120 °C.
-
Monitor the reaction progress until 40-90% conversion of the hydroxyl groups is achieved.
-
-
Stage 2 (Dehydrohalogenation and Ring Closing):
-
Add an organic cosolvent to the reaction mixture.
-
Continue the reaction with the addition of more caustic solution to facilitate the dehydrohalogenation and formation of the epoxide rings.
-
Maintain the temperature and stir until the reaction is complete.
-
Wash the organic layer with water to remove salts and excess caustic.
-
Remove the solvent and excess epihalohydrin under reduced pressure to obtain the liquid epoxy resin.
-
Logical Workflow for Epoxy Resin Synthesis
Application: Fabrication of optical films, lenses, and components for optoelectronic devices where high refractive index and good thermal stability are required.
Key Advantages:
-
High refractive index due to the high molar refractivity of the naphthalene unit.
-
Excellent thermal stability inherent to the polyimide backbone.
-
Good optical transparency.[5]
Experimental Protocol: Two-Step Synthesis of Polyimides
This protocol outlines the general synthesis of polyimides from a dianhydride and a diamine, a common method for preparing high-performance polyimides. While a specific diamine derived from this compound is not detailed in the provided search results, the general procedure is applicable.
Materials:
-
Aromatic dianhydride
-
Diamine monomer (can be synthesized from this compound)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or similar aprotic solvent
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous NMP.
-
Slowly add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.
-
Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Functional Coatings
The oxidative polymerization of dihydroxynaphthalenes can produce melanin-like materials that form adhesive and functional coatings on a variety of surfaces.[6][7] These coatings exhibit interesting properties such as bactericidal activity and radical scavenging.
Application: Development of multifunctional coatings for medical devices, marine applications, and protective surfaces.
Key Properties of Poly(dihydroxynaphthalene) Coatings:
-
Material-independent adhesion.
-
Bactericidal properties.
-
Radical-scavenging activity.
-
Ability to chelate metal ions.
Experimental Protocol: Laccase-Catalyzed Oxidative Polymerization of 2,7-Dihydroxynaphthalene
This protocol is for the synthesis of a melanin-like polymer from 2,7-dihydroxynaphthalene, which can be adapted for other isomers.[6]
Materials:
-
2,7-Dihydroxynaphthalene
-
Laccase from Trametes versicolor
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Acetonitrile
Procedure:
-
Dissolve 2,7-dihydroxynaphthalene in a mixture of sodium acetate buffer and acetonitrile.
-
Add a solution of laccase to the monomer solution.
-
Allow the reaction to proceed at room temperature with gentle stirring for 24 hours. The solution will darken as the polymer forms.
-
The resulting polymer suspension can be used directly for coating applications by immersing the substrate in the solution.
Workflow for Functional Coating Deposition
Anticancer Agents
Derivatives of naphthalene-1,4-dione, the oxidized form of this compound, have shown promising cytotoxic activity against various cancer cell lines. T[2][8]hese compounds are believed to exert their anticancer effects through mechanisms such as the induction of apoptosis and autophagy, and the generation of reactive oxygen species (ROS).
[8]Application: Drug discovery and development of novel chemotherapeutic agents.
Quantitative Data: Cytotoxicity of Naphthalene-1,4-dione Analogues
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 44 (imidazole derivative) | HEC1A | 6.4 |
| Compound 10 (2-bromo derivative) | HEC1A | 1.24 |
| Juglone Derivative 18 | RPMI 8226 | 0.42 - 0.62 |
| Juglone Derivative 22 | RPMI 8226 | 0.42 - 0.62 |
Proposed Signaling Pathway for Anticancer Activity
Some naphthalene-1,4-dione derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation. I[9]nhibition of this pathway can lead to the activation of caspases and ultimately, apoptosis.
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in the field of materials science and drug development. Their unique chemical structure allows for the synthesis of a diverse range of functional materials with tailored properties. The protocols and data presented in this document provide a foundation for researchers to explore and expand upon the applications of this remarkable class of compounds. Further research into the synthesis of novel derivatives and the elucidation of their structure-property relationships will undoubtedly lead to the development of even more advanced and impactful technologies.
References
- 1. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0205214A3 - Epoxy resin preparation process - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroxynaphthalene-based mimicry of fungal melanogenesis for multifunctional coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 1,4-Dihydroxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1,4-dihydroxynaphthalene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reducing 1,4-naphthoquinone.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reactions, side product formation, and degradation of the starting material or product. Here are key areas to investigate and optimize:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reaction Time: Consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the 1,4-naphthoquinone starting material.
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be cautious as excessive heat can lead to product degradation.
-
-
Sub-optimal Reagents and Catalysts:
-
Reducing Agent: The choice and amount of reducing agent are critical. Sodium dithionite is a common and effective choice. Ensure it is fresh, as it can degrade over time. An excess of the reducing agent is often used to ensure complete conversion.
-
Catalyst (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., with H₂/Pd-C), ensure the catalyst is active and not poisoned. The catalyst loading should be optimized; insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can sometimes lead to side reactions.
-
-
Reaction Conditions:
-
Solvent: The solvent can significantly impact the reaction. A solvent system in which the starting material is soluble and the reducing agent can function effectively is crucial. For sodium dithionite reductions, a mixture of an organic solvent (like THF or dichloromethane) and water is often used.
-
pH: The pH of the reaction mixture can influence the reduction potential of some reducing agents. Maintaining an optimal pH might be necessary.
-
-
Degradation: this compound is susceptible to oxidation back to 1,4-naphthoquinone, especially in the presence of air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to handle the product accordingly during workup and purification.
Issue 2: Presence of Impurities and Side Products
Q: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation and remove them?
A: The formation of side products is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Unreacted 1,4-Naphthoquinone: This is a common impurity if the reaction is incomplete.
-
Minimization: Ensure the reaction goes to completion by optimizing reaction time, temperature, and the amount of reducing agent.
-
Removal: Unreacted 1,4-naphthoquinone can often be separated from the more polar this compound by column chromatography or selective recrystallization.
-
-
Over-reduction Products: While less common with mild reducing agents, stronger conditions could potentially lead to the reduction of the aromatic ring.
-
Minimization: Use a milder reducing agent like sodium dithionite and avoid harsh reaction conditions.
-
-
Products of Side Reactions: Depending on the starting materials and conditions, other side reactions can occur. For instance, in syntheses starting from substituted naphthalenes, regioisomers can be a significant issue.[1]
-
Minimization: Carefully control the reaction stoichiometry and conditions.
-
Removal: Purification techniques such as column chromatography are generally effective in separating isomeric impurities. Recrystallization can also be effective if the solubility profiles of the desired product and the impurity are sufficiently different. A patent suggests that sulfur-containing impurities can be removed by adsorption on neutral alumina.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most frequently cited and generally reliable laboratory-scale synthesis is the reduction of 1,4-naphthoquinone.[3] This method is popular due to the commercial availability of the starting material and the relatively straightforward reaction conditions. Sodium dithionite (Na₂S₂O₄) is a commonly used reducing agent for this transformation, offering good yields and selectivity.[4]
Q2: How can I effectively purify the synthesized this compound?
A2: Purification is crucial to obtain a high-purity product. The following methods are commonly employed:
-
Recrystallization: This is a primary method for purifying solid organic compounds.[5] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Common solvent systems for this compound and related compounds include ethanol, methanol/water, and acetone/water mixtures.[6]
-
Column Chromatography: For separating mixtures with closely related polarities, column chromatography is very effective.[7] A silica gel stationary phase is typically used, with an eluent system of varying polarity, such as a mixture of hexane and ethyl acetate.[8]
-
Adsorption: For removing specific impurities, such as sulfur-containing compounds from industrial-grade material, adsorption onto neutral alumina has been reported to be effective.[2]
Q3: My this compound product darkens in color upon storage. Why is this happening and how can I prevent it?
A3: this compound is an air-sensitive compound.[9] The darkening of color is a sign of oxidation back to the colored 1,4-naphthoquinone. To prevent this, it is essential to:
-
Store the purified product under an inert atmosphere (e.g., in a vial filled with nitrogen or argon).
-
Keep it in a cool, dark place to minimize light- and heat-induced degradation.
-
Use airtight containers to prevent exposure to atmospheric oxygen.
Q4: Can I use other reducing agents besides sodium dithionite?
A4: Yes, other reducing agents can be used for the reduction of 1,4-naphthoquinone. These include:
-
Sodium Borohydride (NaBH₄): A common and versatile reducing agent.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C). This method is often very clean and efficient.
-
Tin(II) Chloride (SnCl₂): Can also be used for this reduction.[10]
The choice of reducing agent will depend on the scale of the reaction, available equipment, and desired purity. Each reducing agent may require different reaction conditions (solvent, temperature) for optimal performance.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Hydroquinones from Quinones
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic (water/organic solvent) systems, room temperature to mild heating.[4] | Inexpensive, effective, and works under mild conditions. | Can introduce inorganic salts that need to be removed during workup. | High[4] |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol), often at 0°C to room temperature. | Easy to handle, selective for carbonyl groups. | Can sometimes reduce other functional groups; requires careful control of stoichiometry. | Good to High |
| Catalytic Hydrogenation (H₂/Pd-C) | Organic solvents (e.g., ethanol, ethyl acetate), room temperature, H₂ atmosphere. | Clean reaction with water as the only byproduct; high yields are often achievable. | Requires specialized equipment (hydrogenator); catalyst can be expensive and pyrophoric. | High |
| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl), often with heating.[10] | Inexpensive. | Generates tin-based byproducts that can be difficult to remove completely. | Good[10] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1,4-Naphthoquinone with Sodium Dithionite
This protocol is adapted from general procedures for the reduction of quinones using sodium dithionite.[4]
Materials:
-
1,4-Naphthoquinone
-
Sodium Dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (deoxygenated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 eq) in a suitable organic solvent (e.g., DCM or THF). The volume of the solvent should be sufficient to fully dissolve the starting material.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Preparation of Reducing Agent Solution: In a separate flask, dissolve sodium dithionite (typically 2-3 eq) in deoxygenated water.
-
Reaction: Vigorously stir the solution of 1,4-naphthoquinone and slowly add the aqueous sodium dithionite solution. The reaction is often exothermic, so a cooling bath may be necessary to maintain the desired temperature (typically room temperature).
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the yellow spot of 1,4-naphthoquinone and the appearance of a new, more polar spot for this compound indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or THF) two to three times to recover all the product.[11]
-
Washing: Combine the organic extracts and wash them with deoxygenated water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound will be obtained as a solid.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol/water, or acetone/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent pair where the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 571-60-8 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 10. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
common problems in 1,4-naphthalenediol synthesis reactions
Welcome to the technical support center for the synthesis of 1,4-naphthalenediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 1,4-naphthalenediol, a valuable intermediate in pharmaceutical and materials science, is often a two-step process: the oxidation of naphthalene to 1,4-naphthoquinone, followed by the reduction of the quinone to the desired diol. Below are common issues and their solutions presented in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of Naphthalene to 1,4-Naphthoquinone
Q: My yield of 1,4-naphthoquinone from the oxidation of naphthalene is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in this oxidation step are a frequent problem. Several factors can contribute to this:
-
Incomplete Reaction: The oxidation of naphthalene can be slow. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.
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Suboptimal Temperature Control: The reaction is typically carried out at low temperatures (0-15°C) to control its exothermicity.[1] Allowing the temperature to rise can lead to the formation of side products, such as phthalic acid and benzoic acid, thus reducing the yield of the desired product.[2]
-
Purity of Starting Materials: The use of impure naphthalene or oxidizing agents can introduce contaminants that interfere with the reaction. It is advisable to use high-purity starting materials.
-
Inefficient Purification: 1,4-Naphthoquinone is typically purified by crystallization.[1] Significant product loss can occur during this step if the solvent system or crystallization conditions are not optimized.
Troubleshooting Steps:
-
Verify Reaction Time: Monitor the reaction progress using TLC until the naphthalene spot disappears.
-
Maintain Low Temperature: Use an ice-salt bath to maintain the reaction temperature between 0-15°C during the addition of reagents.[1]
-
Use Pure Reagents: Ensure the purity of naphthalene and the oxidizing agent (e.g., chromium trioxide).
-
Optimize Crystallization: Experiment with different solvents for crystallization to maximize recovery. Petroleum ether is a commonly used solvent for this purpose.[1]
Issue 2: Product Instability - The Synthesized 1,4-Naphthalenediol Rapidly Changes Color
Q: My freshly prepared 1,4-naphthalenediol is initially a light color but quickly turns brown/dark upon exposure to air. How can I prevent this degradation?
A: This is the most common problem encountered with 1,4-naphthalenediol. The compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts it back to the yellow/brown 1,4-naphthoquinone.[3][4]
Troubleshooting Steps:
-
Inert Atmosphere: The reduction of 1,4-naphthoquinone and all subsequent workup and purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent autoxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by bubbling an inert gas through them or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to the wash solutions or crystallization solvent can help to prevent re-oxidation.
-
Rapid Workup and Isolation: Minimize the time the product is in solution and exposed to potential oxidants. Proceed with drying and storage of the solid product as quickly as possible.
-
Storage: Store the final product under an inert atmosphere in a sealed container, preferably in a freezer to slow down any potential degradation.
Issue 3: Incomplete Reduction of 1,4-Naphthoquinone
Q: My final product is contaminated with the starting material, 1,4-naphthoquinone. How can I ensure the reduction goes to completion?
A: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.
-
Insufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent (e.g., sodium borohydride or sodium hydrosulfite) is used.
-
Activity of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions. If using NaBH4 in an aqueous system, it is often stabilized by making the solution slightly basic with NaOH. Sodium hydrosulfite solutions can also degrade upon exposure to air. Use freshly prepared solutions of the reducing agent.
-
Reaction Time and Temperature: While many reductions are rapid, some may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting quinone.
Troubleshooting Steps:
-
Use a Molar Excess of Reducing Agent: Typically, 1.5 to 2 equivalents of the reducing agent are used.
-
Check Reagent Quality: Use a fresh bottle of the reducing agent or test its activity on a small scale.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the reaction time or temperature, while carefully monitoring for side product formation.
-
Purification: If a small amount of starting material remains, it can often be removed by careful crystallization, as 1,4-naphthoquinone and 1,4-naphthalenediol have different solubilities in many common solvents.
Quantitative Data Summary
The following tables summarize typical yields for the key steps in the synthesis of 1,4-naphthalenediol.
Table 1: Oxidation of Naphthalene to 1,4-Naphthoquinone
| Oxidizing Agent | Starting Material | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Chromium Trioxide | Naphthalene | Glacial Acetic Acid | 10-15 | 18-22 | [1] |
| Chromium Trioxide | Naphthalene | 80% Acetic Acid | 10-15 | 32-35 | [1] |
| Potassium Dichromate | 1,4-Aminonaphthol HCl | Water/H₂SO₄ | Boiling | 78-81 | [5] |
Table 2: Reduction of 1,4-Naphthoquinone to 1,4-Naphthalenediol
| Reducing Agent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Sodium Hydrosulfite | Water/Ether | Room Temperature | High (Qualitative) | General Method |
| Sodium Borohydride | Methanol or Ethanol | 0 to Room Temp | Typically >90 | General Method |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate | Room Temperature | High (Qualitative) | General Method |
Note: Specific yield data for the reduction of 1,4-naphthoquinone to 1,4-naphthalenediol is not widely reported in detailed, publicly available procedures, as the focus is often on the subsequent reactions of the diol. The yields are generally high for these standard reduction methods.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Naphthoquinone from Naphthalene (Adapted from Organic Syntheses) [1]
Materials:
-
Naphthalene (64 g, 0.5 mole)
-
Chromium trioxide (120 g, 1.2 moles)
-
Glacial acetic acid (600 mL)
-
80% Aqueous acetic acid (150 mL)
-
Petroleum ether (b.p. 80-100°C)
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 120 g of chromium trioxide in 150 mL of 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath until the internal temperature is 0°C.
-
Dissolve 64 g of naphthalene in 600 mL of glacial acetic acid.
-
Slowly add the naphthalene solution to the chromium trioxide solution over 2-3 hours, maintaining the internal temperature between 10-15°C with vigorous stirring.
-
After the addition is complete, continue stirring overnight, allowing the mixture to gradually warm to room temperature.
-
Let the dark green solution stand for 3 days, with occasional stirring.
-
Precipitate the crude 1,4-naphthoquinone by pouring the reaction mixture into 6 L of water.
-
Filter the yellow precipitate, wash it with 200 mL of water, and dry it in a desiccator.
-
Recrystallize the crude product from 500 mL of petroleum ether (b.p. 80-100°C) to obtain pure 1,4-naphthoquinone as long yellow needles.
-
Yield: 14-17 g (18-22%).
Protocol 2: General Procedure for the Reduction of 1,4-Naphthoquinone to 1,4-Naphthalenediol using Sodium Borohydride
Materials:
-
1,4-Naphthoquinone
-
Methanol (degassed)
-
Sodium borohydride (NaBH₄)
-
Deionized water (degassed)
-
Dilute Hydrochloric Acid (e.g., 1 M, degassed)
-
Ethyl acetate (degassed)
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Purge the flask with nitrogen.
-
Dissolve 1,4-naphthoquinone in a minimal amount of degassed methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution. The yellow color of the quinone should fade.
-
Monitor the reaction by TLC until all the 1,4-naphthoquinone is consumed.
-
Carefully quench the reaction by the slow addition of degassed dilute HCl until the solution is slightly acidic (pH ~5-6).
-
Add degassed deionized water and extract the product with degassed ethyl acetate (3x).
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
Filter the solution under a nitrogen atmosphere and concentrate the solvent under reduced pressure to obtain the crude 1,4-naphthalenediol.
-
The product can be further purified by recrystallization from a suitable degassed solvent system under an inert atmosphere.
Safety Note: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic. Handle with extreme care.
Visualizations
The following diagrams illustrate the synthesis workflow and key relationships in the synthesis of 1,4-naphthalenediol.
References
stability of 1,4-dihydroxynaphthalene in different solutions
Here is a technical support center guide for researchers, scientists, and drug development professionals working with 1,4-dihydroxynaphthalene.
This guide provides essential information, troubleshooting advice, and experimental protocols related to the stability of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound, also known as naphthalene-1,4-diol or naphthohydroquinone, is an organic compound with the molecular formula C₁₀H₈O₂.[1][2] At room temperature, it is typically a white to light brown or greyish crystalline solid.[1][3] It is known to darken over time upon exposure to air.[1]
Q2: How stable is this compound in solution?
While stable as a solid in a closed container at room temperature, this compound is susceptible to degradation in solution.[4] Its stability is significantly influenced by factors such as pH, exposure to oxygen, light, and temperature. The primary degradation pathway is oxidation.[3]
Q3: What is the main degradation product of this compound?
The main degradation pathway is the oxidation of this compound to form 1,4-naphthoquinone.[3] This conversion results in a color change, typically to yellow or brown, and a loss of the desired chemical properties of the parent compound.
Q4: What are the visible signs of degradation?
The most common sign of degradation is a change in the color of the solid or its solution. The compound, which is initially a white or off-white solid, may darken to light brown or grey.[1][3] Solutions may turn yellow, orange, or brown, indicating the formation of the oxidized product, 1,4-naphthoquinone.[3][5]
Q5: How should I properly store this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a refrigerator.[6] To minimize oxidation, consider storing it under an inert atmosphere (e.g., argon or nitrogen). Solutions should always be prepared fresh and protected from light and air.
Q6: In which solvents is this compound soluble?
Its solubility varies significantly across different solvents. It is largely insoluble in water but shows good solubility in several organic solvents.[1] See the table below for a summary.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Largely insoluble (minor solubility at elevated temp.) | [1] |
| Ethanol | Soluble | [2] |
| Methanol | Slightly Soluble | [6] |
| Diethyl Ether | Soluble | [2] |
| DMSO | Slightly Soluble | [6] |
| Chloroform | Poorly Soluble | [2] |
| Acetic Acid | Poorly Soluble | [2] |
Table 2: Key Factors Affecting Solution Stability
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| Oxygen (Air) | High Impact: Promotes rapid oxidation to 1,4-naphthoquinone. | Prepare solutions in deoxygenated solvents. Sparge buffers with nitrogen or argon before use. Work under an inert atmosphere. |
| pH | High Impact: Stability is greater in acidic conditions (pH < 7). Degradation is accelerated in neutral and alkaline solutions. | Use a slightly acidic buffer (e.g., pH 3-5) if compatible with the experimental design.[7] Avoid alkaline conditions. |
| Light | Moderate Impact: Can accelerate oxidation, a common issue with hydroquinone-like structures.[8][9] | Prepare and store solutions in amber vials or glassware wrapped in aluminum foil to protect from light.[9] |
| Temperature | Moderate Impact: Higher temperatures increase the rate of degradation. | Prepare solutions at room temperature and store them at 2-8°C for short-term storage. Avoid heating solutions unless necessary for dissolution.[7] |
Troubleshooting Guide
Issue 1: My this compound solution is rapidly turning yellow or brown.
-
Possible Cause : Your compound is oxidizing to 1,4-naphthoquinone.[3] This is the most common stability issue and is accelerated by exposure to atmospheric oxygen, neutral or alkaline pH, and light.
-
Troubleshooting Steps :
-
Use Deoxygenated Solvents : Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Control pH : If your experiment allows, prepare your solution in a slightly acidic buffer (pH 3-5). Hydroquinone structures are generally more stable under acidic conditions.[7]
-
Protect from Light : Use amber-colored glassware or wrap your containers in aluminum foil to prevent light exposure.[9]
-
Prepare Fresh : Make your solutions immediately before use. Avoid storing solutions, even for a few hours, if you observe rapid degradation.
-
Issue 2: I am observing inconsistent or non-reproducible results in my biological assays.
-
Possible Cause : The concentration of the active compound is decreasing over time due to degradation in your stock or working solutions. The degradation products could also interfere with the assay.
-
Troubleshooting Steps :
-
Verify Solution Integrity : Before each experiment, analyze your stock solution using HPLC-UV or UV-Vis spectrophotometry to confirm its concentration and purity. A diminishing peak for this compound or the appearance of new peaks suggests degradation.
-
Minimize Incubation Exposure : During long incubation steps in your assay, ensure that the plates or tubes are sealed and protected from light to minimize degradation.
-
Prepare a Fresh Stock : If you suspect your stock solution has degraded, discard it and prepare a new one from solid material, following all stability precautions.
-
Issue 3: The compound is not dissolving properly in my aqueous buffer.
-
Possible Cause : this compound has very limited solubility in water.[1]
-
Troubleshooting Steps :
-
Use a Co-Solvent : First, dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as ethanol or DMSO.[2][6]
-
Stepwise Dilution : Add this concentrated organic stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration.
-
Solvent Consideration : Be aware of the final percentage of the organic solvent in your assay, as it may affect your experimental system (e.g., cell viability, enzyme activity). Run appropriate vehicle controls.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines a general method for preparing a stock solution of this compound with enhanced stability for immediate use.
-
Solvent Deoxygenation : Select a suitable organic solvent (e.g., HPLC-grade ethanol). Sparge the solvent with a gentle stream of nitrogen or argon gas for at least 15 minutes in a fume hood.
-
Weighing : Accurately weigh the required amount of solid this compound in an amber glass vial.
-
Dissolution : Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration (e.g., 10 mg/mL). Cap the vial tightly and vortex until the solid is completely dissolved.
-
Storage and Use : Use the solution immediately. For any temporary storage, flush the headspace of the vial with inert gas, seal tightly with a PTFE-lined cap, and store at 2-8°C, protected from light.
Protocol 2: HPLC Method for Monitoring Stability
This method can be used to quantify the degradation of this compound over time.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of a slightly acidic buffer and an organic solvent. For example, 0.025 M ammonium acetate buffer (pH 4) and methanol in a 90:10 (v/v) ratio.[10]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Approximately 290 nm.[10]
-
Procedure :
-
Prepare your this compound solution under the conditions you wish to test (e.g., in a specific buffer, at a certain temperature).
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), inject a sample onto the HPLC system.
-
Monitor the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0) to determine the rate of degradation.
-
Visualizations
Caption: Oxidation of this compound to 1,4-naphthoquinone.
Caption: Experimental workflow for assessing compound stability via HPLC.
Caption: A decision tree for troubleshooting common stability issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 3. This compound | 571-60-8 [chemicalbook.com]
- 4. This compound(571-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. iajesm.in [iajesm.in]
- 6. This compound CAS#: 571-60-8 [m.chemicalbook.com]
- 7. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. karger.com [karger.com]
Technical Support Center: Degradation Pathways of 1,4-Dihydroxynaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 1,4-dihydroxynaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major steps in the microbial degradation of this compound?
A1: Based on the well-studied degradation pathways of naphthalene and other dihydroxylated naphthalenes, the microbial degradation of this compound is expected to proceed through the following key stages:
-
Initial Oxidation: The degradation is typically initiated by a dioxygenase enzyme, which further hydroxylates the ring to form a trihydroxylated intermediate, such as 1,2,4-trihydroxynaphthalene.
-
Ring Cleavage: A dioxygenase then cleaves the aromatic ring of the trihydroxylated intermediate. This is a critical step that opens up the ring structure, making it susceptible to further degradation.
-
Metabolism to Central Intermediates: The ring-cleavage product is then channeled into central metabolic pathways. This often involves a series of enzymatic reactions that convert the molecule into intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate and acetyl-CoA. Common intermediates in these "lower pathways" include salicylate and catechol.
Q2: What are the key enzymes involved in the degradation of this compound?
A2: The enzymatic machinery for this compound degradation is likely to be similar to that for naphthalene. Key enzymes include:
-
Naphthalene Dioxygenase (NDO) or a similar Ring-Hydroxylating Dioxygenase: This multi-component enzyme system catalyzes the initial oxidation of the aromatic ring.[1]
-
Dihydrodiol Dehydrogenase: This enzyme is involved in the conversion of dihydrodiol intermediates.
-
1,2-Dihydroxynaphthalene Dioxygenase (12DHNDO) or a similar extradiol/intradiol dioxygenase: This enzyme is responsible for the crucial ring-cleavage step.[1]
-
Hydratases, Aldolases, and Dehydrogenases: A variety of these enzymes are involved in the subsequent metabolism of the ring-cleavage products to central metabolic intermediates.[1]
Q3: What are the common analytical techniques used to study the degradation of this compound and its metabolites?
A3: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) or a UV-Vis detector is widely used for quantifying the disappearance of the parent compound (this compound) and the appearance of polar metabolites over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile degradation intermediates. Derivatization of polar metabolites (e.g., silylation) is often necessary to make them amenable to GC analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying and quantifying polar, non-volatile, and thermally labile metabolites that are not easily analyzed by GC-MS.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed in Microbial Cultures
Question: I have inoculated my microbial culture with this compound, but I am not observing any degradation, or the results are not reproducible. What could be the problem?
Answer: Several factors could be contributing to this issue. Here's a step-by-step troubleshooting guide:
-
Check for Abiotic Degradation: this compound can be susceptible to auto-oxidation, especially at neutral or alkaline pH and in the presence of oxygen.
-
Troubleshooting Step: Set up a sterile control experiment containing the same medium and this compound concentration but without the microbial inoculum. Monitor the concentration of the parent compound over time. If you observe a significant decrease in the sterile control, abiotic degradation is occurring.
-
Solution: Consider using a slightly acidic buffer (pH 6.0-6.5) if it is compatible with your microbial strain. Deoxygenating your buffers and preparing solutions fresh before each experiment can also minimize oxidative degradation.
-
-
Verify Inoculum Viability and Activity: The microbial culture may not be viable or may lack the necessary enzymes for degradation.
-
Troubleshooting Step: Check the viability of your inoculum using standard plating techniques. To assess its activity, you can use a more readily degradable analogous compound, like naphthalene, as a positive control.
-
Solution: If viability is low, re-culture your microorganisms from a fresh stock. If the positive control is degraded but this compound is not, the organism may lack the specific enzymes for its degradation, or the compound might be toxic at the tested concentration.
-
-
Assess Compound Toxicity: this compound or its degradation intermediates could be toxic to the microorganisms at the concentration used.
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations to determine the minimum inhibitory concentration (MIC).
-
Solution: If toxicity is observed, use a lower starting concentration of this compound in your degradation experiments.
-
-
Optimize Culture Conditions: The degradation rate of aromatic compounds is highly dependent on environmental factors.
-
Troubleshooting Step: Review and optimize key parameters such as pH, temperature, and nutrient availability. The optimal conditions for naphthalene-degrading bacteria are often in the neutral to slightly alkaline pH range (pH 7.0-8.0) and at temperatures between 25-37°C.
-
Solution: Conduct small-scale experiments to determine the optimal pH and temperature for your specific microbial strain with this compound. Ensure your medium contains sufficient nitrogen and phosphorus sources.
-
Issue 2: Unexpected or Unidentifiable Peaks in HPLC/GC-MS Chromatograms
Question: I am seeing unexpected peaks in my chromatograms that I cannot identify, or my this compound peak is disappearing, but I don't see the expected metabolite peaks. What should I do?
Answer: This is a common challenge in degradation studies. Here are some potential causes and solutions:
-
Formation of Unstable Intermediates: Some degradation intermediates can be highly reactive and unstable, preventing their accumulation to detectable levels.
-
Troubleshooting Step: Try to analyze samples at earlier time points in your experiment to capture transient intermediates.
-
Solution: If direct detection is not possible, consider using trapping agents that can react with and stabilize the intermediates for later analysis.
-
-
Co-elution of Peaks: In HPLC, multiple compounds may elute at the same time, resulting in a single, unresolved peak.
-
Troubleshooting Step: Review your chromatogram for peak fronting or tailing, which can indicate co-elution.
-
Solution: Optimize your HPLC method. This may involve changing the mobile phase composition, gradient profile, or using a different column with a different selectivity.
-
-
Matrix Effects: Components in your experimental matrix (e.g., soil extract, culture medium) can interfere with the analysis.
-
Troubleshooting Step: Prepare a matrix blank (an extract of your soil or medium without the analyte) and analyze it to identify interfering peaks.
-
Solution: Improve your sample preparation procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering substances.
-
-
Abiotic Transformation Products: As mentioned earlier, this compound can degrade abiotically. The unexpected peaks could be from these non-biological reactions.
-
Troubleshooting Step: Analyze the chromatogram from your sterile control experiment.
-
Solution: If the unexpected peaks are present in the sterile control, they are likely abiotic degradation products. This highlights the importance of running proper controls.
-
Data Presentation
The following tables summarize typical experimental conditions and potential degradation rates for naphthalene and related compounds, which can serve as a starting point for your experiments with this compound.
Table 1: Typical Experimental Conditions for Naphthalene Biodegradation Studies
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Optimal pH can be strain-dependent. |
| Temperature | 25 - 37 °C | Mesophilic conditions are common for many degrading bacteria. |
| Initial Concentration | 10 - 200 mg/L | Higher concentrations may be inhibitory. |
| Nutrient Source | Mineral Salts Medium (MSM) | Should contain sources of nitrogen, phosphorus, and trace elements. |
| Shaking Speed | 120 - 180 rpm | To ensure adequate aeration in liquid cultures. |
Table 2: Reported Degradation Rates for Naphthalene by Different Bacterial Strains (for reference)
| Bacterial Strain | Initial Naphthalene Conc. (mg/L) | Degradation Rate/Efficiency | Reference |
| Pseudomonas putida | 100 | ~80% degradation in 10 days | [2] |
| Burkholderia cepacia | 100 | ~71% degradation in 10 days | [2] |
| Acinetobacter baumannii | 100 | ~60% degradation in 10 days | [2] |
| Bacillus subtilis 3KP | 200 | 70.5% degradation in 7 days | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Soil Microcosm Degradation Study
This protocol outlines a general procedure for studying the biodegradation of this compound in a soil microcosm setup.
-
Soil Preparation:
-
Collect soil from your site of interest and sieve it (e.g., through a 2-mm mesh) to remove large debris and ensure homogeneity.[4]
-
Characterize the soil's physicochemical properties (pH, organic matter content, texture).
-
Adjust the soil moisture content to 50-60% of its water-holding capacity with sterile deionized water.[4]
-
-
Spiking the Soil:
-
Prepare a stock solution of this compound in a volatile solvent like acetone.
-
In a fume hood, add the stock solution to a small portion of the soil and allow the solvent to evaporate completely in the dark (at least 16 hours).[4]
-
Thoroughly mix the spiked soil with the remaining unspiked soil to achieve the desired final concentration.
-
-
Microcosm Setup:
-
Distribute a known amount of the spiked soil (e.g., 50 g) into sterile glass containers (e.g., serum bottles).
-
For aerobic conditions, cover the containers with a gas-permeable material. For anaerobic conditions, purge the headspace with an inert gas (e.g., nitrogen) and seal with a gas-tight stopper.
-
Prepare sterile controls (autoclaved soil) and no-substrate controls (unspiked soil) to account for abiotic degradation and endogenous microbial activity, respectively.
-
-
Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from each treatment group for analysis.
-
-
Extraction and Analysis:
-
Extract the soil samples with a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and hexane).
-
Concentrate the extract and analyze it using HPLC-DAD or GC-MS to quantify the remaining this compound and identify any metabolites.
-
Protocol 2: Spectrophotometric Enzyme Assay for Dioxygenase Activity
This protocol can be adapted to measure the activity of dioxygenases involved in the initial steps of this compound degradation.
-
Preparation of Cell-Free Extract:
-
Grow your bacterial strain in a suitable medium and induce the expression of the degradative enzymes (e.g., by adding a small amount of naphthalene or this compound).
-
Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate buffer, pH 7.2), and resuspend them in the same buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract.
-
-
Enzyme Assay:
-
The assay measures the substrate-dependent oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.2)
-
NADH (e.g., 0.2 mM)
-
An appropriate amount of the cell-free extract.
-
-
Start the reaction by adding a known concentration of the substrate (this compound).
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the enzyme activity. One unit of enzyme activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.
-
Mandatory Visualizations
References
Technical Support Center: Purification of 1,4-Dihydroxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1,4-dihydroxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its inherent instability. It is highly sensitive to air, light, and heat, which can lead to rapid oxidation and degradation, forming colored impurities, primarily 1,4-naphthoquinone.[1][2] Therefore, purification procedures require careful handling to minimize exposure to these elements.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities include:
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1,4-Naphthoquinone: The primary oxidation product, which imparts a yellow to brown color to the material.[3]
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Unreacted starting materials: Depending on the synthetic route, these may be present.
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Sulfonic acid derivatives: If the synthesis involves sulfonation of naphthalene, residual sulfonated compounds can be a significant impurity.[4]
-
Polymeric materials: Formed through undesired side reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It should be kept in a cool, dark place, ideally in a refrigerator or freezer for long-term storage.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantitative analysis of purity.[5][6]
Troubleshooting Guides
Issue 1: The compound darkens in color (yellow/brown) during purification.
-
Cause: This is a clear indication of oxidation to 1,4-naphthoquinone. This is often due to prolonged exposure to air or light, or excessive heat during the purification process.
-
Solution:
-
Work under an inert atmosphere: Whenever possible, perform all manipulations (dissolution, filtration, crystallization) under a blanket of inert gas like argon or nitrogen.[1]
-
Protect from light: Use amber glassware or wrap your flasks in aluminum foil to shield the compound from light.[2]
-
Minimize heat exposure: Use the minimum amount of heat necessary to dissolve the compound during recrystallization and avoid prolonged heating.
-
Degas solvents: Before use, degas solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Issue 2: Poor recovery or no crystal formation during recrystallization.
-
Cause: This can be due to the selection of an inappropriate solvent, using too much solvent, or cooling the solution too rapidly.
-
Solution:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, suitable solvents for this compound include ethanol, methanol, and toluene. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.[7]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[8]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.
-
Issue 3: The purified compound still contains colored impurities.
-
Cause: Highly colored impurities, like 1,4-naphthoquinone, can sometimes co-crystallize with the product.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly as it can also adsorb some of the desired product.
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Column Chromatography: If recrystallization is insufficient, column chromatography can be a more effective method for separating the colored impurities.
-
Issue 4: The presence of sulfur-containing impurities.
-
Cause: If the synthetic route involves the sulfonation of naphthalene, residual sulfonic acids can be difficult to remove by standard recrystallization.[4]
-
Solution:
-
Alumina Adsorption: A patented method involves dissolving the crude dihydroxynaphthalene in an organic solvent and stirring it with neutral alumina. The alumina acts as an adsorbent to remove the sulfur components. The alumina is then removed by filtration.[4]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Poorly soluble |
| Acetic Acid | Poorly soluble |
| Toluene | Soluble upon heating |
| Hexane | Insoluble |
Table 2: Illustrative Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 98-99.5% | 70-85% | Simple, cost-effective, good for removing gross impurities. | May not remove closely related impurities, potential for low yield if not optimized. |
| Column Chromatography | >99.5% | 50-70% | High resolving power, effective for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Sublimation | >99.8% | 40-60% | Can provide very high purity for suitable compounds. | Not suitable for all compounds, can be difficult to scale up. |
Note: The purity and yield values are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Preparation: Work in a well-ventilated fume hood. To minimize oxidation, it is recommended to perform this procedure under a gentle stream of an inert gas (e.g., argon or nitrogen).
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and slowly add deionized water dropwise while stirring until the solution becomes faintly turbid. Reheat the solution gently until it becomes clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40 °C) to prevent degradation. Store the final product under an inert atmosphere in a dark, cool place.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a slightly more polar solvent than the eluent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A good starting point is a non-polar eluent like hexane with a small percentage of a more polar solvent like ethyl acetate (e.g., 9:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
-
Drying and Storage: Dry the purified product under vacuum and store it under an inert atmosphere in a dark, cool place.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: The oxidation pathway of this compound to its primary impurity, 1,4-naphthoquinone.
Caption: A logical troubleshooting guide for common issues encountered during the purification of this compound.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 571-60-8 [chemicalbook.com]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. This compound technical, = 90 HPLC 571-60-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 1,4-Dihydroxynaphthalene by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,4-dihydroxynaphthalene using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of retention time variability for this compound?
A1: Retention time (RT) variability for this compound can stem from several factors. The most common causes include:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase, or the evaporation of volatile organic solvents, can lead to shifts in RT.
-
Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, causing RT to drift.
-
Flow Rate In-stability: Issues with the HPLC pump, such as worn seals or the presence of air bubbles, can lead to an inconsistent flow rate and, consequently, variable RTs.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause RT to shift during the analytical run.
Q2: My this compound peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase. Here are some potential causes and solutions:
-
Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to tailing. Lowering the pH of the mobile phase (e.g., by adding a small amount of an acid like formic acid or phosphoric acid) can suppress the ionization of these silanol groups and reduce tailing.
-
Column Contamination: Contamination of the column with strongly retained sample components can also cause peak tailing. Washing the column with a strong solvent may resolve this issue.
-
Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: I am observing a drifting baseline during my analysis of this compound. What should I check?
A3: A drifting baseline can be caused by several factors:
-
Column Bleed: The stationary phase of the column may be degrading and "bleeding" off, causing a rising baseline, especially at higher temperatures or extreme pH values.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents can slowly elute from the column, causing the baseline to drift. Ensure you are using high-purity solvents.
-
Detector Lamp Instability: An aging detector lamp can cause the baseline to drift. Check the lamp's energy output and replace it if necessary.
-
Incomplete Column Equilibration: If the column is not fully equilibrated with the mobile phase, the baseline may drift as the column chemistry changes.
Q4: What could cause a sudden increase in system pressure during the analysis of this compound?
A4: A sudden increase in system pressure is typically due to a blockage in the HPLC system. Common locations for blockages include:
-
Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Injector: A blocked injector port or sample loop can cause a pressure increase.
-
Tubing: Kinked or blocked tubing can restrict flow and increase pressure.
-
Guard Column: If a guard column is being used, it may be clogged and require replacement.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the HPLC analysis of this compound.
Problem: Retention Time Shifts
| Symptom | Possible Cause | Suggested Solution |
| Gradual drift in retention time over several runs | Change in mobile phase composition due to evaporation of the more volatile component. | Prepare fresh mobile phase daily and keep the solvent reservoir capped. |
| Inadequate column temperature control. | Use a column oven to maintain a constant temperature. | |
| Abrupt, random shifts in retention time | Air bubbles in the pump. | Degas the mobile phase and prime the pump. |
| Leaks in the system. | Inspect all fittings for leaks and tighten or replace as necessary. |
Problem: Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress silanol interactions (e.g., add 0.1% formic acid). |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse or void. | Replace the column. | |
| Split Peaks | Clogged inlet frit or void at the head of the column. | Replace the column frit or the column itself. |
| Co-elution with an interfering peak. | Optimize the mobile phase composition or gradient to improve resolution. |
Problem: Baseline Issues
| Symptom | Possible Cause | Suggested Solution |
| Baseline Noise | Air bubbles in the detector. | Purge the detector with mobile phase. |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and flush the detector cell. | |
| Baseline Drift | Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase. |
| Column bleed. | Use a column with a lower bleed stationary phase or operate at a lower temperature. |
Quantitative Data Summary
The following table provides typical starting parameters for the HPLC analysis of this compound. These may need to be optimized for your specific application.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Expected Retention Time | 3 - 7 minutes (highly dependent on exact conditions) |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for the quantification of this compound and the separation of its potential degradation products.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Run Time: 15 minutes
5. System Suitability
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
6. Analysis of Samples
-
Prepare sample solutions by dissolving the material to be tested in the mobile phase to achieve a concentration within the linear range of the method.
-
Inject the sample solutions and integrate the peak area for this compound.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
improving the solubility of 1,4-dihydroxynaphthalene for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydroxynaphthalene. Our aim is to help you overcome common solubility challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound.
Issue 1: this compound is not dissolving in my chosen solvent.
-
Question: I'm having trouble dissolving this compound. What should I do?
-
Answer: this compound is known to have poor solubility in water due to its hydrophobic naphthalene core.[1] However, it is more soluble in organic solvents.[1][2] If you are experiencing difficulty, consider the following troubleshooting steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Polar organic solvents are generally the best choice.
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of this compound in many organic solvents.[1]
-
Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.
-
Particle Size Reduction: If you are working with a crystalline solid, grinding the material to a finer powder will increase the surface area and can improve the rate of dissolution.
-
Issue 2: My solution of this compound is cloudy or contains precipitates.
-
Question: Why is my this compound solution not clear?
-
Answer: Cloudiness or precipitation can occur for several reasons:
-
Supersaturation: The solution may be supersaturated. If you heated the solvent to dissolve the compound, it might precipitate out as the solution cools. Try to maintain a slightly elevated temperature or use a co-solvent to improve stability at room temperature.
-
Impurity: The starting material may contain impurities that are insoluble in your chosen solvent. Consider filtering the solution to remove any particulate matter.
-
Solvent Incompatibility: If you have mixed solvents, the overall polarity might not be suitable for keeping the compound in solution.
-
Issue 3: I need to prepare an aqueous solution of this compound for a biological experiment.
-
Question: How can I dissolve this compound in an aqueous buffer for my cell-based assay?
-
Answer: Due to its very low water solubility, preparing a purely aqueous solution of this compound is challenging. Here are some strategies:
-
Co-solvency: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous media.
-
Solubility Data
Precise quantitative solubility data for this compound is not widely available. The following table summarizes the available qualitative and estimated quantitative information.
| Solvent | Solubility | Remarks |
| Water | Poorly soluble/Largely insoluble[1] | Solubility may slightly increase with elevated temperatures.[1] |
| Ethanol | Soluble[2] | A related isomer, 1,3-dihydroxynaphthalene, has a reported solubility of 50 mg/mL. |
| Methanol | Soluble | |
| Diethyl Ether | Soluble[2] | |
| Benzene | Soluble[1] | |
| Chloroform | Poorly soluble[2] | |
| Acetic Acid | Poorly soluble[2] | |
| DMSO | Slightly soluble[3] | A related isomer, 2,3-dihydroxynaphthalene, has a reported solubility of 160 mg/mL. |
| DMF | No specific data found | |
| Acetone | No specific data found |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol, methanol, or DMSO) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If necessary, gently warm the solution in a water bath to aid dissolution. Do not overheat, as this may cause degradation.
-
Once dissolved, store the stock solution in a tightly sealed container, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) as described in Protocol 1.
-
In a separate container, measure the required volume of the aqueous buffer.
-
While vigorously stirring the aqueous buffer, add the required volume of the organic stock solution dropwise.
-
Continue stirring for several minutes to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, you may need to adjust the final concentration or the percentage of the co-solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
-
Q1: Is this compound stable in solution?
-
A1: this compound can be susceptible to oxidation, especially in solution and when exposed to air and light. It is recommended to prepare fresh solutions for your experiments whenever possible and to store stock solutions in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q2: What is the best solvent for long-term storage of this compound?
-
A2: For long-term storage, it is best to store this compound as a dry powder in a tightly sealed container, protected from light and air. If a stock solution is necessary, using a deoxygenated aprotic solvent like DMSO and storing it at -20°C or -80°C can help to minimize degradation.
-
-
Q3: Can I use heat to dissolve this compound in my solvent?
-
A3: Yes, gentle heating can be an effective way to increase the solubility of this compound in organic solvents.[1] However, excessive or prolonged heating should be avoided to prevent potential decomposition of the compound. Always monitor the solution and use the minimum amount of heat necessary.
-
-
Q4: Are there any safety precautions I should take when handling this compound?
-
A4: Yes, you should always handle this compound in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
-
-
Q5: My this compound powder has darkened in color. Can I still use it?
-
A5: A change in color from white/off-white to a darker shade may indicate oxidation or degradation of the compound. While it might still be usable for some applications, the purity is compromised. For sensitive experiments, it is recommended to use a fresh, pure sample. You may consider purifying the discolored material if a fresh sample is not available.
-
References
side reactions to consider when using 1,4-naphthalenediol
Welcome to the Technical Support Center for 1,4-naphthalenediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and handling issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of 1,4-naphthalenediol turned yellow/brown. What is happening?
A1: The color change is a strong indication that the 1,4-naphthalenediol has oxidized to 1,4-naphthoquinone, which is a yellow to brownish-green solid.[1][2] This is the most common side reaction and is promoted by exposure to air (oxygen).
Q2: How can I prevent the oxidation of 1,4-naphthalenediol during my reaction?
A2: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using standard Schlenk line or glovebox techniques. Additionally, using deoxygenated solvents and adding antioxidants can help stabilize the compound.
Q3: What are the optimal storage conditions for 1,4-naphthalenediol?
A3: 1,4-Naphthalenediol should be stored in a cool, dry place, away from light and air. It is best kept in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).
Q4: I suspect my 1,4-naphthalenediol sample is impure. How can I purify it?
A4: Recrystallization is a common method for purifying 1,4-naphthalenediol. Suitable solvents for recrystallization include toluene, cyclohexane, methanol, or isooctane.[3] If the impurity is the oxidized form, 1,4-naphthoquinone, a preliminary wash with a non-polar solvent like petroleum ether may help remove some of it.[3] For significant oxidation, a reduction step followed by recrystallization is recommended.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation - Oxidation
Symptoms:
-
The reaction mixture or isolated product has a yellow, brown, or green tint.
-
TLC analysis shows a new, less polar spot corresponding to 1,4-naphthoquinone.
-
NMR or Mass Spectrometry data indicates the presence of 1,4-naphthoquinone (C₁₀H₆O₂, MW: 158.15 g/mol ).[1]
Root Cause:
-
Exposure of 1,4-naphthalenediol to oxygen from the air.
-
Presence of oxidizing agents in the reaction mixture.
-
Elevated temperatures in the presence of air.
Solutions:
-
Prevention:
-
Inert Atmosphere: Conduct all manipulations of 1,4-naphthalenediol under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: Consider the addition of a small amount of a reducing agent or antioxidant, such as sodium dithionite or ascorbic acid, to the reaction mixture or storage container.
-
-
Purification of Oxidized Product:
-
If oxidation has already occurred, the 1,4-naphthoquinone can be reduced back to 1,4-naphthalenediol using a mild reducing agent like sodium dithionite (Na₂S₂O₄).
-
Following reduction, the 1,4-naphthalenediol can be purified by recrystallization.
-
Experimental Protocols
Protocol 1: Purification of 1,4-Naphthalenediol by Recrystallization
This protocol describes the purification of 1,4-naphthalenediol that has been partially oxidized to 1,4-naphthoquinone.
Materials:
-
Impure 1,4-naphthalenediol
-
Toluene (or another suitable recrystallization solvent)
-
Activated Carbon (decolorizing charcoal)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or three-necked round-bottom flask
-
Condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Setup: Assemble a reflux apparatus using a Schlenk flask or a three-necked flask equipped with a condenser and an inert gas inlet. Ensure the system is flushed with nitrogen or argon.
-
Dissolution: Place the impure 1,4-naphthalenediol in the flask and add a minimal amount of toluene to cover the solid.
-
Heating: Gently heat the mixture to boiling while stirring under a positive pressure of inert gas.
-
Solvent Addition: Add small portions of hot toluene until the solid completely dissolves. Avoid adding excess solvent.
-
Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature under an inert atmosphere. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, deoxygenated toluene.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Solubility of 1,4-Naphthalenediol and its Oxidation Product, 1,4-Naphthoquinone.
| Solvent | 1,4-Naphthalenediol Solubility | 1,4-Naphthoquinone Solubility |
| Water | Sparingly soluble | Almost insoluble (0.09 g/L)[1] |
| Ethanol | Soluble | More soluble |
| Ether | Soluble | More soluble |
| Benzene | Soluble | More soluble |
| Petroleum Ether | Slightly soluble | Slightly soluble[1] |
| Toluene | Soluble | Good solubility |
| Cyclohexane | Soluble | Good solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good solubility[2] |
Note: "Soluble" and "Slightly soluble" are qualitative descriptions. Quantitative solubility data is often temperature-dependent.
Visualizations
Signaling Pathways & Workflows
Caption: Oxidation pathway of 1,4-naphthalenediol to 1,4-naphthoquinone and preventative measures.
Caption: Workflow for the purification of 1,4-naphthalenediol from its oxidized form.
Other Potential Side Reactions
Polymerization
While less common than oxidation, 1,4-naphthalenediol can potentially undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts. Naphthalene-based polymers are of interest for applications in materials science, such as for organic light-emitting diodes (OLEDs).[2]
Troubleshooting:
-
Avoid High Temperatures: If polymerization is not the desired outcome, avoid unnecessarily high reaction temperatures.
-
Catalyst Control: Be mindful of the catalysts used, as some may promote polymerization.
Thermal Decomposition
At high temperatures, 1,4-naphthalenediol can decompose. When heated to decomposition, it may emit acrid smoke and irritating fumes.
Troubleshooting:
-
Temperature Monitoring: Carefully control the temperature of reactions involving 1,4-naphthalenediol, especially during distillations or high-temperature reactions.
-
Proper Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.
Reactions in Acidic or Basic Conditions
The reactivity of 1,4-naphthalenediol can be influenced by pH.
-
Acidic Conditions: In the presence of strong acids, acid-catalyzed reactions such as etherification or esterification at the hydroxyl groups may occur if corresponding reagents are present.
-
Basic Conditions: Under basic conditions, the hydroxyl groups are deprotonated to form phenoxides. While this can be a desired step for certain reactions (e.g., Williamson ether synthesis), the resulting phenoxides can also be more susceptible to oxidation.
Troubleshooting:
-
pH Control: Carefully control the pH of the reaction mixture to avoid unwanted side reactions.
-
Inert Atmosphere: When working under basic conditions, it is especially critical to maintain a strict inert atmosphere to prevent rapid oxidation.
References
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dihydroxynaphthalene Derivatives
Welcome to the technical support center for the synthesis and optimization of 1,4-dihydroxynaphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the reduction of 1,4-naphthoquinone and the hydrolysis of 4-amino-1-naphthol. The reduction of 1,4-naphthoquinone is often favored due to the commercial availability of the starting material. Common reducing agents include sodium dithionite or tin(II) chloride with hydrochloric acid.[1]
Q2: My reaction to synthesize a this compound derivative is resulting in a low yield. What are the common causes?
A2: Low yields in these syntheses can stem from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions such as temperature and reaction time, and the occurrence of side reactions.[2][3] Prolonged exposure to harsh conditions can lead to product degradation.[2]
Q3: I am observing a colored impurity in my final product. What is it likely to be and how can I prevent it?
A3: A common colored impurity is the corresponding 1,4-naphthoquinone, which arises from the oxidation of the this compound product.[4] This can happen if the reaction is exposed to air for extended periods, especially under non-inert conditions. To minimize this, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.
Q4: What are the recommended methods for purifying this compound derivatives?
A4: Standard purification techniques include recrystallization and column chromatography.[5][6] For impurities that are difficult to remove by these methods, such as residual sulfonic acid from certain synthetic routes, adsorption treatment with neutral alumina has been reported as an effective method.[7]
Q5: The solubility of my this compound derivative is poor in my desired solvent. What can I do?
A5: this compound and its derivatives tend to be more soluble in organic solvents like alcohols, ether, and benzene, and have limited solubility in water.[8] If you are experiencing solubility issues in aqueous media for biological assays, creating a stock solution in a solvent like DMSO is a common practice.[9] For issues with precipitation upon dilution, using solubilizing excipients like cyclodextrins or adjusting the pH may be beneficial.[9]
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues of low yield in the synthesis of this compound derivatives.
Step 1: Assess Starting Material Purity
-
Issue: Impurities in starting materials, such as the 1,4-naphthoquinone precursor, can significantly inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Actions:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
If necessary, purify the starting materials before use. For instance, 1,4-naphthoquinone can be purified by recrystallization from petroleum ether.[5]
-
Step 2: Evaluate Reaction Conditions
-
Issue: Suboptimal reaction parameters are a primary cause of low yields.
-
Troubleshooting Actions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require cooling to prevent side reactions, while others need heating to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times leading to product degradation can result in low yields.
-
Solvent: The choice of solvent is critical. If the yield is low, consider screening other suitable solvents. For example, while ethanol is common, other solvents might be more effective for your specific derivative.
-
Step 3: Investigate Potential Side Reactions
-
Issue: The formation of byproducts consumes starting material and reduces the yield of the desired product.
-
Troubleshooting Actions:
-
Oxidation: The primary side reaction is the oxidation of the this compound product to the corresponding 1,4-naphthoquinone. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Other Side Products: Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide clues about how to adjust the reaction conditions to minimize their formation.
-
Step 4: Optimize Work-up and Purification
-
Issue: Product loss can occur during the work-up and purification steps.
-
Troubleshooting Actions:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent are recommended.
-
Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from impurities and starting materials. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Data Hub: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the synthesis of 1,4-naphthoquinone derivatives, which are closely related to this compound derivatives and often share similar reaction optimization principles.
Table 1: Effect of Catalyst on the Yield of an Indole-Substituted 1,4-Naphthoquinone Derivative
| Entry | Catalyst (20 mol%) | Temperature (°C) | Yield (%) |
| 1 | In(OTf)₃ | 110 | 35 |
| 2 | p-TsOH | 110 | low |
| 3 | H₂SO₄ | 110 | low |
| 4 | FeCl₃ | 110 | low |
| 5 | Sc(OTf)₃ | 110 | low |
| 6 | InCl₃ | 110 | low |
Reaction conditions: 2-hydroxy-1,4-naphthoquinone, salicylic aldehyde, and 2-phenylindole in toluene for 8 hours.
Table 2: Arylation of 1,4-Naphthoquinone with Iodobenzene using a Palladium Catalyst
| Entry | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | Cs₂CO₃ | DCE | 81 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ | Cs₂CO₃ | DCE | 41 |
| 3 | 3-Iodotoluene | Pd(OAc)₂ | Cs₂CO₃ | DCE | 39 |
| 4 | 4-Iodophenoxybenzene | Pd(OAc)₂ | Cs₂CO₃ | DCE | 48 |
| 5 | 4-Chloroiodobenzene | Pd(OAc)₂ | Cs₂CO₃ | DCE | 52 |
Reaction conditions: 1,4-naphthoquinone (0.1 mmol), arylating agent (1.5 equiv.), Pd(OAc)₂ (5 mol%), Cs₂CO₃, in DCE (0.5 mL).[10]
Key Experimental Protocols
Protocol 1: Synthesis of 1,4-Naphthoquinone from Naphthalene
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Chromium trioxide (120 g, 1.2 moles)
-
80% aqueous acetic acid (150 mL)
-
Naphthalene (64 g, 0.5 mole)
-
Glacial acetic acid (600 mL)
-
Petroleum ether (b.p. 80-100°C)
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve chromium trioxide in 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath until the internal temperature is 0°C.
-
Slowly add a solution of naphthalene in glacial acetic acid over 2-3 hours, maintaining the temperature at 0°C with constant stirring.
-
Continue stirring overnight, allowing the reaction mixture to warm to room temperature.
-
Let the dark green solution stand for 3 days with occasional stirring.
-
Precipitate the crude 1,4-naphthoquinone by pouring the reaction mixture into 6 L of water.
-
Filter the yellow precipitate, wash with 200 mL of water, and dry.
-
Recrystallize the crude product from 500 mL of petroleum ether (b.p. 80-100°C) to obtain pure 1,4-naphthoquinone as yellow needles.
Protocol 2: Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone)
This protocol is adapted from Organic Syntheses.[11]
Materials:
-
Absolute methanol (1 L)
-
Concentrated sulfuric acid (80 mL)
-
Ammonium 1,2-naphthoquinone-4-sulfonate (255 g, 1 mole)
-
Sodium hydroxide (30 g)
-
6 N Hydrochloric acid (130 mL)
Procedure:
-
Cool methanol to 0°C in a 3-L round-bottomed flask using an ice-salt bath.
-
Slowly add concentrated sulfuric acid while keeping the temperature at 0°C.
-
Add ammonium 1,2-naphthoquinone-4-sulfonate and shake to form an even paste.
-
After 30 minutes, gradually heat the flask on a steam bath to boiling over about 15 minutes with continuous shaking.
-
After boiling gently for 15 minutes, add an additional 250 mL of methanol and continue heating and shaking for another 15-20 minutes.
-
Cool the reaction mixture to 20-25°C and add water and ice to precipitate the methoxynaphthoquinone.
-
Collect the precipitate by filtration and wash with cold water.
-
Transfer the moist solid to a solution of sodium hydroxide in 1.5 L of water and heat to near boiling to hydrolyze the ether.
-
Filter the hot, deep red solution and acidify with 6 N hydrochloric acid while still hot to precipitate the 2-hydroxy-1,4-naphthoquinone.
-
Cool the suspension to 0°C for 2 hours.
-
Collect the product by filtration, wash with cold water, and dry.
Visual Guides
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Caption: Redox cycling mechanism of 1,4-naphthoquinones, relevant to their biological activity and potential for side reactions.[4][12]
References
- 1. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4962241A - Process for producing dihydroxynaphthalenes - Google Patents [patents.google.com]
- 7. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 8. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. ijfmr.com [ijfmr.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Storage and Handling of 1,4-Dihydroxynaphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4-dihydroxynaphthalene to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound (also known as naphthohydroquinone) is an aromatic organic compound. Its hydroquinone structure makes it highly susceptible to oxidation, especially when exposed to air (oxygen) and light. This oxidation process converts it into 1,4-naphthoquinone, which can lead to inaccurate and unreliable experimental results.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The main factors contributing to the oxidation of this compound are:
-
Exposure to Oxygen: Autoxidation occurs in the presence of atmospheric oxygen.
-
Exposure to Light: Photodegradation can accelerate the oxidation process.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation.
-
Elevated Temperatures: Higher temperatures can increase the rate of degradation.
-
pH of the Solution: The stability of hydroquinones can be pH-dependent.
Q3: How should solid this compound be stored to ensure its stability?
A3: To maintain the integrity of solid this compound, it is crucial to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. For long-term storage, blanketing the solid with an inert gas such as argon or nitrogen is highly recommended to displace oxygen.
Q4: What is the best solvent for preparing this compound stock solutions, and what precautions should be taken?
A4: Dry, aprotic solvents like dimethyl sulfoxide (DMSO) or anhydrous ethanol are recommended for preparing stock solutions. It is critical to use anhydrous solvents as water can facilitate degradation. To minimize oxidation during preparation, it is best practice to handle the compound and solvent under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
Q5: How can I prevent the oxidation of this compound in solution during storage and experiments?
A5: To prevent oxidation in solution, several strategies can be employed:
-
Use of Inert Atmosphere: Purging the solvent with an inert gas (argon or nitrogen) before dissolving the compound and storing the solution under an inert atmosphere is the most effective method.
-
Addition of Antioxidants: If an inert atmosphere is not feasible, adding an antioxidant can help stabilize the solution. Common choices include:
-
Ascorbic Acid (Vitamin C): Known to be an effective antioxidant for hydroquinones.
-
Butylated Hydroxytoluene (BHT): A common antioxidant used to prevent free-radical mediated oxidation.
-
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Discoloration (e.g., yellowing or browning) of solid this compound or its solutions.
-
Possible Cause: Oxidation of this compound to 1,4-naphthoquinone and potentially other colored degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, confirm they are stored at low temperatures and protected from light.
-
Check for Air Exposure: If not stored under an inert atmosphere, the compound has likely been exposed to oxygen. For future storage, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing.
-
Assess Purity: If discoloration is observed, it is advisable to check the purity of the compound using an analytical technique like HPLC before use. If significant degradation has occurred, it is best to use a fresh, unoxidized batch.
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment. Do not store diluted solutions in aqueous buffers or cell culture media for extended periods.
-
Assess Stability in Media: The complex composition of cell culture media can promote compound degradation. It is recommended to perform a stability study of this compound in your specific medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol is provided below.
-
Minimize Exposure During Assay: When performing assays, minimize the exposure of the compound to light and air. Use amber-colored plates or cover plates with foil.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Protection | Container |
| Solid | 2-8°C | Inert Gas (Argon or Nitrogen) | Amber Vial/Opaque Container | Tightly Sealed |
| Stock Solution (in DMSO or Anhydrous Ethanol) | -20°C or -80°C | Inert Gas Headspace | Amber Vial | Tightly Sealed |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution under an Inert Atmosphere
Objective: To prepare a stable stock solution of this compound with minimal oxidation.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk flask or a vial with a septum-sealed cap
-
Syringes and needles
-
Amber glass vials for storage
Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inerting the Flask: Place the desired amount of this compound into the Schlenk flask or vial. Seal the vessel and purge with inert gas for 5-10 minutes to remove air. If using a Schlenk flask, this can be done by evacuating and backfilling with inert gas three times.
-
Solvent Degassing: Degas the anhydrous solvent by bubbling the inert gas through it for at least 30 minutes.
-
Dissolving the Compound: Using a gas-tight syringe, transfer the desired volume of the degassed solvent to the flask containing the this compound. Swirl gently until the solid is completely dissolved.
-
Aliquoting and Storage: Under a positive pressure of inert gas, use a syringe to transfer the stock solution into smaller, single-use amber vials that have been pre-flushed with inert gas. Seal the vials tightly and store them at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Spike the Medium: Prepare the complete cell culture medium. Spike the this compound stock solution into the medium to achieve the final desired concentration for your experiment. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically <0.1%).
-
Aliquot for Time Points: Distribute the spiked medium into sterile microcentrifuge tubes or wells of a plate for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove a sample.
-
Protein Precipitation: To each sample, add three volumes of ice-cold acetonitrile to precipitate proteins from the serum. Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for separating hydroquinones and quinones.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Detection: Monitor at a wavelength where both this compound and its expected oxidation product, 1,4-naphthoquinone, have significant absorbance (a UV scan can determine the optimal wavelength).
-
Quantification: Create a standard curve for this compound. The concentration at time 0 serves as the 100% reference. Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Validation & Comparative
1,4-Dihydroxynaphthalene: A Comparative Analysis of Its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous search for potent antioxidant compounds, naturally occurring and synthetic molecules are rigorously evaluated for their capacity to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Among these, 1,4-dihydroxynaphthalene (1,4-DHN), a derivative of naphthalene, has garnered interest for its potential antioxidant properties. This guide provides a comparative study of this compound against well-established antioxidants: ascorbic acid (Vitamin C) and α-tocopherol (a form of Vitamin E). The comparison is based on data from common in vitro antioxidant assays, including DPPH, ABTS, and FRAP, as well as the cell-based Cellular Antioxidant Activity (CAA) assay. While direct quantitative data for 1,4-DHN is emerging, this guide synthesizes available information to provide a valuable reference for researchers in the field.
Comparative Antioxidant Performance
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparative studies including this compound are limited. However, research on other dihydroxynaphthalene isomers, such as 1,8-DHN and 1,6-DHN, has shown them to be more potent antioxidants than Trolox (a water-soluble analog of Vitamin E) in both DPPH and FRAP assays, suggesting a high antioxidant potential for the dihydroxynaphthalene class of compounds.[1]
Table 1: DPPH Radical Scavenging Activity (IC50)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Ascorbic Acid | 6.1 - 24.34 | [2][3] |
| α-Tocopherol | ~32.06 (as BHT) | [4][5] |
Note: The IC50 values for ascorbic acid can vary depending on the specific experimental conditions. The value for α-tocopherol is approximated from data on Butylated hydroxytoluene (BHT), a synthetic antioxidant with a similar mechanism.
Table 2: ABTS Radical Cation Decolorization Assay (TEAC)
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Compound | TEAC (Trolox Equivalents) | Reference |
| This compound | Data not available | |
| Trolox (Standard) | 1.0 | [6][7] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates a greater reducing power.
| Compound | FRAP Value (µmol Fe²⁺/g) | Reference |
| This compound | Data not available | |
| Ascorbic Acid | Varies with concentration | [8] |
| α-Tocopherol | Varies with concentration | [8] |
Table 4: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity. Results are often expressed as quercetin equivalents (QE).
| Compound | CAA Value (µmol QE/100 µmol) | Reference |
| This compound | Data not available | |
| Quercetin (Standard) | 100 | [9][10] |
Mechanism of Action: Antioxidant Signaling Pathways
Antioxidants can exert their effects through direct radical scavenging or by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). While the specific interaction of this compound with the Nrf2 pathway requires further investigation, many phenolic compounds are known to be potent activators of this protective mechanism.
Figure 1: The Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.
Methodology:
-
A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain an absorbance of ~0.7 at 734 nm.
-
Various concentrations of the test compound and a standard (e.g., Trolox) are added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the reducing ability of antioxidants based on their capacity to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Methodology:
-
The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
The FRAP reagent is warmed to 37°C.
-
Test samples and a standard (e.g., FeSO₄) are added to the FRAP reagent.
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm after a specific incubation time.
-
The antioxidant capacity is expressed as FRAP value (in µmol Fe²⁺ equivalents per gram or liter of sample).
Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
Methodology:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and grown to confluence.
-
The cells are treated with the test compounds and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After incubation, the cells are washed, and a peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added.
-
The fluorescence is measured over time as AAPH oxidizes DCFH to the fluorescent dichlorofluorescein (DCF).
-
The antioxidant activity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence, and the results are expressed as quercetin equivalents.
Figure 5: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
While direct quantitative data for this compound in key antioxidant assays remains to be fully elucidated, preliminary evidence from related dihydroxynaphthalene isomers suggests it holds significant promise as a potent antioxidant. Its performance is anticipated to be comparable to or exceed that of established antioxidants like α-tocopherol. Further research is warranted to precisely quantify its antioxidant efficacy using standardized assays and to explore its potential to modulate cellular antioxidant defense mechanisms, such as the Nrf2 pathway. The experimental protocols and comparative data presented in this guide offer a valuable framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in combating oxidative stress-related diseases.
References
- 1. Antioxidant Activities of Hydroxylated Naphthalenes - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of 1,4-Dihydroxynaphthalene and Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacities of two phenolic compounds: 1,4-dihydroxynaphthalene and hydroquinone. While both molecules possess recognized antioxidant properties, this document aims to present available experimental data, outline relevant testing methodologies, and visualize the underlying mechanisms of action to aid in research and development.
Executive Summary
Both this compound and hydroquinone are potent antioxidants due to their ability to donate hydrogen atoms and scavenge free radicals. Direct comparative studies with quantitative data under identical experimental conditions are limited. However, available data from various sources suggest that both compounds exhibit significant antioxidant activity. Hydroquinone has been more extensively quantified in literature, with reported IC50 values in the low micromolar range in DPPH assays. Theoretical and qualitative data suggest that dihydroxynaphthalenes, including the 1,4-isomer, are powerful antioxidants, with their efficacy influenced by the position of the hydroxyl groups on the naphthalene ring system. The antioxidant mechanism for both compounds primarily involves the donation of a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl or naphthoxyl radical. At a cellular level, the antioxidant effects of such compounds can be linked to the activation of signaling pathways like the Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.
Data Presentation
The following table summarizes the available quantitative data on the antioxidant capacity of hydroquinone. Due to the lack of direct comparative studies, data for this compound is not presented in a side-by-side format. It is crucial to note that IC50 values are highly dependent on the specific experimental conditions and should be interpreted with caution when comparing across different studies.
| Compound | Assay | IC50 Value (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| Hydroquinone | DPPH | 31.96 | Ascorbic Acid | 39.48 | [1] |
| Hydroquinone | ABTS | 4.57 | Ascorbic Acid | 10.45 | [2] |
Note: A lower IC50 value indicates a higher antioxidant potency. The data presented here is for informational purposes and highlights the variability in reported values. For a definitive comparison, it is recommended to evaluate both compounds in the same laboratory setting under identical conditions.
Antioxidant Mechanisms
The primary antioxidant mechanism for both this compound and hydroquinone is hydrogen atom transfer (HAT) . The hydroxyl groups on the aromatic rings can donate a hydrogen atom to a reactive free radical, thus neutralizing the radical and preventing it from causing cellular damage. This process generates a more stable radical species of the antioxidant molecule itself, which is less reactive.
For hydroquinone, the donation of a hydrogen atom results in the formation of a semiquinone radical, which is stabilized by resonance. Similarly, this compound forms a naphthoxyl radical. The stability of these resulting radicals is a key factor in the antioxidant efficacy of the parent molecule.
At the cellular level, the protective effects of antioxidants can be mediated through the activation of signaling pathways that control the expression of antioxidant and detoxification enzymes. One of the most important of these is the Nrf2-ARE signaling pathway . Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a bolstered cellular defense against oxidative damage.
Experimental Protocols
The antioxidant capacity of chemical compounds is commonly evaluated using in vitro assays. The two most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The DPPH• radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When reduced by an antioxidant, the solution decolorizes to a pale yellow. The extent of color change is proportional to the concentration and potency of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be kept in the dark to prevent degradation.
-
Preparation of Test Compounds: Stock solutions of this compound, hydroquinone, and a positive control (e.g., ascorbic acid or Trolox) are prepared. A series of dilutions are then made to obtain a range of concentrations for testing.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds and the positive control. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.
Protocol:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compounds: As in the DPPH assay, stock solutions and serial dilutions of the test compounds and a positive control are prepared.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: A generalized workflow for determining the antioxidant capacity of compounds using radical scavenging assays.
Nrf2-ARE Signaling Pathway in Cellular Antioxidant Response
Caption: The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.
References
A Comparative Guide to the Biological Activity of 1,4-Naphthalenediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-naphthalenediol scaffold, a core structure in many natural and synthetic compounds, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of various 1,4-naphthalenediol derivatives. The information presented is based on available experimental data, with a focus on structure-activity relationships and mechanisms of action. It is important to note that many studies investigate the oxidized form, 1,4-naphthoquinone, which is readily interconverted with 1,4-naphthalenediol under physiological conditions.
Anticancer Activity
The anticancer potential of 1,4-naphthalenediol derivatives, particularly their oxidized 1,4-naphthoquinone counterparts, has been extensively studied against various cancer cell lines. The primary mechanism often involves the disruption of cellular metabolism, such as targeting the Warburg effect, and the induction of apoptosis.[1][2]
Comparative Cytotoxicity of 1,4-Naphthoquinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 1,4-naphthoquinone derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| BH10 | 2-chloro-3-amino-1,4-naphthoquinone | HEC1A (Endometrial) | - | [2] |
| Compound 44 | Imidazole derivative | HEC1A (Endometrial) | 6.4 | [2] |
| Compound 45 | Imidazole derivative | HEC1A (Endometrial) | 12 | [2] |
| Compound 47 | Imidazole derivative | HEC1A (Endometrial) | 14 | [2] |
| Compound 46 | Imidazole derivative | HEC1A (Endometrial) | 19 | [2] |
| Compound 39 | Uncyclized amide | HEC1A (Endometrial) | 26 | [2] |
| Benzoacridinedione 7b | Benzoacridine-dione | MCF-7 (Breast) | 5.4 | [3] |
| Benzoacridinedione 6b | Benzoacridine-dione | MCF-7 (Breast) | 47.99 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Imidazole Ring: The incorporation of an imidazole ring into the 1,4-naphthoquinone scaffold has been shown to enhance both potency and selectivity against cancer cells. For instance, the cyclized imidazole compound 44 exhibited a significantly lower IC50 value (6.4 µM) compared to its uncyclized amide counterpart, compound 39 (IC50 of 26 µM).[2]
-
Substituents on Imidazole Ring: The nature of the substituent on the imidazole ring influences activity. A 2-methyl substitution (compound 44) was found to be the most potent among the tested alkyl-substituted imidazole analogues.[2]
-
Benzoacridine-dione Moiety: Derivatives containing a benzoacridine-dione structure have demonstrated strong antiproliferative activity in breast cancer cells.[3]
Signaling Pathways in Anticancer Activity
1,4-Naphthalenediol derivatives have been implicated in the modulation of key signaling pathways involved in cancer progression, including the Keap1-Nrf2 and STAT3 pathways.
Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Some naphthalene-based compounds can inhibit the Keap1-Nrf2 protein-protein interaction, leading to the activation of the transcription factor Nrf2 and the expression of antioxidant and detoxification genes.[4][5] This can be a double-edged sword in cancer, as Nrf2 activation can be protective in normal cells but may also promote cancer cell survival.
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting proliferation, survival, and metastasis. Certain naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway.[6]
Antimicrobial Activity
1,4-Naphthalenediol derivatives and their corresponding naphthoquinones have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, leading to the alkylation of cellular nucleophiles like proteins and DNA.[7]
Comparative Antimicrobial Activity of 1,4-Naphthoquinone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,4-naphthoquinone derivatives against selected microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Various Naphthalene-1,4-dione derivatives | Substituted 1,4-naphthoquinones | Staphylococcus aureus | 7.8 - 500 | [8] |
| Compound 5 (Furan-1,4-benzenediol) | Furan-1,4-benzenediol | Staphylococcus aureus | - | [9] |
| Compound 8 (1,4-benzenediol derivative) | 1,4-benzenediol | Fungi and Bacteria | 25-50 (fungi), 8-128 (bacteria) | [9] |
| Diethyl 2-[(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-hydrazono]-malonate | Hydrazino-naphthoquinone | Staphylococcus aureus | Twice as effective as Lapachol | [8] |
| Compound 7 (3,5-dinaphthyl substituted 2-pyrazoline) | Dinaphthyl pyrazoline | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | 16 - 63 mM | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Hydrazino Side Chain: The introduction of a hydrazino side chain to the 1,4-naphthoquinone scaffold can significantly enhance antibacterial activity against Staphylococcus aureus.[8]
-
Lipophilicity: Increasing the lipophilicity of the naphthalene ring can improve the penetration of biological membranes, potentially enhancing antimicrobial efficacy.[8]
-
Substitutions on the Naphthalene Ring: The presence and position of substituents such as chloro, hydroxy, and dimethylamino groups on the naphthalene ring of pyrazoline derivatives have been shown to confer significant antimicrobial activity.[8]
Antioxidant and Anti-inflammatory Activity
1,4-Naphthalenediols are structurally related to catechols and are potent hydrogen atom transfer (HAT) agents, which underlies their antioxidant activity.[10][11][12] This antioxidant property is also closely linked to their anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.
Comparative Antioxidant Activity
A study comparing the antioxidant activity of naphthalenediols with other diols demonstrated that 1,8-naphthalenediol and its 4-methoxy derivative are highly potent HAT compounds, even more so than some catechols.[10][11][12] The intramolecular hydrogen bonding in the resulting aryloxyl radicals plays a crucial role in their stability and, consequently, their antioxidant capacity.[10][11][12]
Some naphthalene derivatives have also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[13][14] For instance, certain derivatives can suppress the activation of neutrophils, key cells in the inflammatory response.[13]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Conclusion
1,4-Naphthalenediol derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their anticancer and antimicrobial properties are well-documented, with clear structure-activity relationships emerging from various studies. The antioxidant and anti-inflammatory activities are also significant, highlighting the therapeutic potential of this scaffold. Further research focusing on the synthesis and evaluation of diverse 1,4-naphthalenediol analogues is warranted to develop novel and effective therapeutic agents for a range of diseases. The modulation of key signaling pathways such as Keap1-Nrf2 and STAT3 by these compounds offers exciting avenues for targeted drug discovery.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. Naphthalene diols : a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 12. Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1,4-Dihydroxynaphthalene: HPLC-UV vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 1,4-dihydroxynaphthalene, a metabolite of naphthalene, is crucial for toxicological and pharmacokinetic studies. This guide provides a detailed comparison of a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. The information presented is supported by experimental data from published studies to assist in selecting the most appropriate analytical method.
Overview of Analytical Methods
The choice of analytical technique for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-UV is a widely accessible and robust technique suitable for a variety of sample types. In contrast, GC-MS offers very high sensitivity and selectivity, particularly for complex biological matrices, but often requires derivatization of the analyte.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of a representative HPLC-UV method and a validated GC-MS method for the quantification of dihydroxynaphthalenes.
Table 1: Representative HPLC-UV Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 92% - 107% |
| Matrix | Cosmetic Samples |
Note: These parameters are based on a validated method for other naphthalenediol isomers and are representative of a typical validated HPLC-UV method for this compound.
Table 2: Comparison with Validated GC-MS Method for Dihydroxynaphthalenes
| Parameter | HPLC-UV (Representative) | GC-MS (Validated) |
| Analyte(s) | This compound | 1,2- and this compound |
| Linearity Range | 0.1 - 10 µg/mL | Not explicitly stated, but covers concentrations found in urine |
| Limit of Detection (LOD) | ~0.01 µg/mL (10 ng/mL) | 0.15 µg/L (0.15 ng/mL)[1] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL (30 ng/mL) | 0.44 µg/L (0.44 ng/mL)[1] |
| Precision (%CV) | < 5% | 10.9%[1] |
| Sample Preparation | Simple dilution/extraction | Enzymatic hydrolysis, solid-phase extraction, derivatization[1] |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer |
Experimental Protocols
Representative HPLC-UV Method for this compound Quantification
This protocol is based on a method developed for the analysis of naphthalenediol isomers in cosmetic samples.[2]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using methanol and 0.1% acetic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 230 nm
-
Injection Volume: 20 µL
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
3. Sample Preparation:
-
For liquid samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter.
-
For solid or semi-solid samples, perform a suitable extraction (e.g., with methanol), followed by filtration.
4. Validation Parameters:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).
-
Precision: Analyze replicate injections of a standard solution at a single concentration on the same day (intra-day) and on different days (inter-day). Calculate the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Validated GC-MS Method for this compound Quantification in Urine
This protocol is based on a validated method for the determination of dihydroxynaphthalenes in human urine.[1]
1. Sample Preparation:
-
To a urine sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform enzymatic digestion to release the conjugated dihydroxynaphthalenes.
-
Extract the analytes using solid-phase extraction (SPE).
-
Elute the analytes from the SPE cartridge and evaporate the solvent.
-
Derivatize the residue with a silylating agent (e.g., trimethylsilyl derivatives) to make the analytes volatile for GC analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Mass Spectrometer: Operated in a selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
3. Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the validation of an HPLC-UV method.
Conclusion
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the study. The representative HPLC-UV method is simpler, requires less sample preparation, and is well-suited for routine analysis of less complex samples where high sensitivity is not the primary concern. For studies involving complex biological matrices like urine and requiring very low detection limits, the GC-MS method is superior, offering excellent sensitivity and selectivity.[1] However, the extensive sample preparation, including derivatization, makes the GC-MS method more time-consuming and labor-intensive. Researchers should weigh these factors when selecting the most appropriate method for their application.
References
A Comparative Guide to the Electrochemical Properties of Dihydroxynaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various dihydroxynaphthalene (DHN) isomers. The positions of the two hydroxyl groups on the naphthalene core significantly influence their redox behavior, impacting their potential applications in areas such as biosensing, synthesis of advanced materials, and understanding of their biological activities, including antioxidant or pro-oxidant effects.[1]
Comparative Electrochemical Data
The electrochemical behavior of dihydroxynaphthalene isomers is primarily characterized by the potential at which they undergo oxidation. This is typically measured using techniques like cyclic voltammetry (CV), which provides information on the anodic peak potential (Epa), a key indicator of the ease of oxidation. The following table summarizes available data for several DHN isomers. It is important to note that direct comparative studies under identical conditions for all isomers are limited; therefore, data from various sources are presented, and experimental conditions should be considered when making comparisons.
| Isomer | Anodic Peak Potential (Epa) vs. Ag/AgCl | Experimental Conditions | Reference |
| 1,5-Dihydroxynaphthalene | Not explicitly found in searches | Data on its use in synthesis and some physical properties are available.[2] | |
| 1,8-Dihydroxynaphthalene | Multiple peaks observed during electropolymerization | Gold electrodes, 50 mM sodium acetate + 70% ethanol (1:1 v/v), scan rates: 20, 200, 1000 mV/s.[3] | |
| 2,3-Dihydroxynaphthalene | Used in chemical speciation of iron by cathodic stripping voltammetry.[4] | Specific Epa values for the isomer itself were not detailed in the search results. | |
| 2,6-Dihydroxynaphthalene | Has been used to create efficient sensing platforms for peroxynitrite via electrodeposited films.[5] | Specific Epa values were not detailed in the search results. | |
| 2,7-Dihydroxynaphthalene | Oxidative coupling polymerization has been studied.[6] | Specific Epa values were not detailed in the search results. | |
| 1,6-Dihydroxynaphthalene | Not explicitly found in searches | Mentioned in a study on allomelanins as having a high degree of polymerization after oxidation.[5] |
Note: The lack of consistent, directly comparable data highlights a gap in the current literature and suggests an opportunity for further research in this area.
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical analysis of dihydroxynaphthalene isomers using cyclic voltammetry, based on common practices for phenolic compounds.[7][8]
Objective: To determine the anodic peak potential (Epa) and characterize the redox behavior of a dihydroxynaphthalene isomer.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat/Galvanostat system
-
Dihydroxynaphthalene isomer of interest
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., 7.0)
-
Solvent: e.g., a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.[7]
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual alumina particles. Dry the electrode.
-
Electrolyte Preparation: Prepare the supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.0).
-
Analyte Solution Preparation: Prepare a stock solution of the dihydroxynaphthalene isomer in a suitable solvent. Then, prepare the working solution by dissolving a known concentration of the isomer (e.g., 1 mM) in the supporting electrolyte.
-
Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical potential window for the oxidation of phenolic compounds might range from -0.2 V to +1.0 V vs. Ag/AgCl.[9]
-
Set the scan rate, for example, to 100 mV/s.[7]
-
Perform the cyclic voltammetry scan, recording the current response as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa) from the resulting voltammogram. This corresponds to the potential at which the maximum oxidation current is observed.
-
If a corresponding cathodic peak is observed, the peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the redox process.
-
Visualizations
Experimental Workflow for Comparative Electrochemical Analysis
Caption: Workflow for the comparative electrochemical analysis of DHN isomers.
Logical Relationship of DHN Isomer Structure and Electrochemical Properties
Caption: Relationship between DHN isomer structure and electrochemical properties.
References
- 1. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters | MDPI [mdpi.com]
- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. 2,3-Dihydroxynaphthalene = 98.0 HPLC 92-44-4 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 1,4-dihydroxynaphthalene isomers as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory efficacy of three key 1,4-dihydroxynaphthalene isomers: juglone, plumbagin, and naphthazarin. These naturally occurring compounds have garnered significant interest in the scientific community for their potential as modulators of various enzymatic pathways implicated in a range of diseases, from cancer to inflammatory disorders. This document summarizes quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes a key metabolic pathway to aid in research and drug development efforts.
Comparative Efficacy of this compound Isomers
The inhibitory potential of juglone, plumbagin, and their related isomers varies depending on the target enzyme and the specific molecular structure of the inhibitor. The following tables summarize the available quantitative data on their efficacy.
Table 1: Inhibition of Hydroxylamine Oxidoreductase by 1,4-Naphthoquinones
| Compound | Isomer Structure | IC50 (nM)[1] |
| Juglone | 5-hydroxy-1,4-naphthoquinone | 5.5 |
| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone | 23.7 |
| 1,4-Naphthoquinone | - | 9.8 |
Table 2: Cytotoxicity against C6 Glioblastoma Cells
| Compound | Isomer Structure | IC50 (µM) |
| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone | 7.7 ± 0.28 |
| Menadione | 2-methyl-1,4-naphthoquinone | 9.6 ± 0.75 |
| Juglone | 5-hydroxy-1,4-naphthoquinone | 10.4 ± 1.6 |
Note: Data for menadione, a related 1,4-naphthoquinone, is included for comparative purposes. The IC50 value for juglone is from a previous study referenced in the source for plumbagin and menadione data.
Key Enzymes Targeted by this compound Isomers
These isomers have been shown to inhibit a range of enzymes, highlighting their potential for broad therapeutic applications.
-
Juglone : Demonstrates inhibitory activity against hydroxylamine oxidoreductase, protein disulfide isomerase (PDI), and enzymes involved in bacterial metabolism.[1][2][3] It has also been studied for its antiplatelet and antithrombotic effects.[2][3]
-
Plumbagin : A known inhibitor of dihydroorotase (DHOase), a key enzyme in the pyrimidine biosynthesis pathway.[4] It also exhibits cytotoxic effects against various cancer cell lines.
-
Naphthazarin : This isomer and its derivatives have been shown to inhibit DNA topoisomerase I.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to determine the inhibitory activity of these compounds.
Dihydroorotase (DHOase) Inhibition Assay
This assay is used to assess the inhibition of DHOase, a key enzyme in the de novo pyrimidine biosynthesis pathway.
Principle: The enzymatic activity of DHOase is determined by monitoring the conversion of the substrate, carbamoyl-L-aspartate, to dihydroorotate. The rate of this reaction can be measured spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), the substrate carbamoyl-L-aspartate, and the DHOase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., plumbagin) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate the mixture at a controlled temperature (e.g., 37°C).
-
Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 230 nm) over time, which corresponds to the consumption of the substrate.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protein Disulfide Isomerase (PDI) Inhibition Assay
This assay measures the inhibition of PDI, an enzyme involved in protein folding and maturation.[2][5]
Principle: The reductase activity of PDI can be measured using a fluorogenic substrate, such as di-eosin-glutathione disulfide (di-E-GSSG). In its oxidized form, the eosin molecules quench each other's fluorescence. Upon reduction by PDI, the fluorescent eosin-glutathione monomers are released, leading to an increase in fluorescence.[3][5]
Procedure:
-
Reagent Preparation: Prepare a PDI assay buffer, a solution of the fluorogenic substrate (di-E-GSSG), and a solution of the reducing agent (e.g., DTT).
-
Inhibitor Incubation: Pre-incubate purified PDI with various concentrations of the test inhibitor (e.g., juglone) for a specified period.
-
Reaction Initiation: Initiate the reaction by adding the di-E-GSSG substrate and DTT to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore, e.g., 520/545 nm for eosin).
-
Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Hydroxylamine Oxidoreductase (HAO) Inhibition Assay
This assay evaluates the inhibition of HAO, an enzyme crucial in the nitrogen cycle of certain bacteria.[1]
Principle: The activity of HAO can be determined by monitoring the oxidation of hydroxylamine to nitrite, often coupled to the reduction of an electron acceptor like cytochrome c or resazurin.[1] The inhibition of this activity by compounds like juglone and plumbagin can be quantified.[1]
Procedure:
-
Enzyme and Reagent Preparation: Purify HAO from a suitable source (e.g., Nitrosomonas europaea). Prepare a reaction buffer, a solution of hydroxylamine hydrochloride (substrate), and a solution of the electron acceptor (e.g., resazurin).
-
Inhibitor Addition: Add varying concentrations of the this compound isomer to be tested to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding the HAO enzyme.
-
Measurement: If using resazurin, monitor the increase in fluorescence of the product, resorufin, over time.[1] If using cytochrome c, monitor the change in absorbance at 550 nm.
-
Data Analysis: Calculate the reaction rates from the linear portion of the progress curves. Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the synthesis of nucleotides required for DNA and RNA production. Dihydroorotase (DHOase), a target of plumbagin, is a key enzyme in this pathway.
References
- 1. Juglone, a plant-derived 1,4-naphthoquinone, binds to hydroxylamine oxidoreductase and inhibits the electron transfer to cytochrome c554 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juglone prevents human platelet aggregation through inhibiting Akt and protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plumbagin, a Natural Product with Potent Anticancer Activities, Binds to and Inhibits Dihydroorotase, a Key Enzyme in Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Dihydroxynaphthalene Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,4-dihydroxynaphthalene, a key chemical intermediate and metabolite, is crucial in various stages of research and development. The selection of an appropriate analytical technique is a critical decision that influences the reliability and validity of experimental data. This guide provides an objective comparison of four common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods.
This document outlines the performance characteristics of each method, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided to aid in the practical application of these techniques. Furthermore, a logical workflow for the cross-validation of these analytical methods is presented to ensure data integrity and consistency across different platforms.
Quantitative Performance Comparison
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters for the analysis of this compound or closely related analogues using HPLC, GC-MS, UV-Vis Spectrophotometry, and Electrochemical Methods. This data is compiled from various sources to provide a comparative overview.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry | Electrochemical Methods |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.004 µg/mL (for 1,4-dimethylnaphthalene) | 0.15 µg/L (in urine) | ~16.75 µg/mL (for Nefopam HCl) | 0.39 µM (for dihydroxybenzene isomers) |
| Limit of Quantitation (LOQ) | 0.002 - 0.013 µg/mL (for 1,4-dimethylnaphthalene) | 0.44 µg/L (in urine) | ~50.77 µg/mL (for Nefopam HCl) | Not explicitly stated, but typically 3x LOD |
| Accuracy (% Recovery) | 98.33 - 101.12% (for phenolic compounds) | Not explicitly stated for 1,4-DHN | 99.93% (for Nefopam HCl) | 102.56 - 107.11% (for dihydroxybenzene isomers) |
| Precision (%RSD) | < 5% | 10.9% | < 2% | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following sections provide representative experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for 1,4-dimethylnaphthalene, a structurally similar compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of this compound in urine.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its derivatized form.
-
Sample Preparation and Derivatization: For biological samples, enzymatic hydrolysis is typically required to free conjugated this compound. Following hydrolysis, the sample is extracted with an organic solvent (e.g., ethyl acetate). The extract is then evaporated to dryness and derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility and thermal stability before GC-MS analysis.[1]
UV-Visible Spectrophotometry
This protocol outlines a general procedure for the quantitative analysis of this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution over a range of 200-400 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Dissolve the sample in the same solvent and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.
Electrochemical Methods
This protocol describes a general approach for the determination of this compound using voltammetry, based on methods for similar dihydroxyaromatic compounds.
-
Instrumentation: A potentiostat/galvanostat with a three-electrode system.
-
Working Electrode: A glassy carbon electrode (GCE), boron-doped diamond (BDD) electrode, or a chemically modified electrode.
-
Reference Electrode: An Ag/AgCl electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Supporting Electrolyte: A suitable buffer solution, such as phosphate buffer saline (PBS) at a specific pH.
-
Voltammetric Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity and better resolution compared to cyclic voltammetry.
-
Procedure:
-
Polish the working electrode before each measurement.
-
Record the voltammogram of the supporting electrolyte as a blank.
-
Add a known concentration of this compound to the electrochemical cell and record the voltammogram. An oxidation peak corresponding to the electrochemical oxidation of the hydroxyl groups should be observed.
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
-
Measure the peak current of the sample solution and determine the concentration from the calibration curve.
-
Cross-Validation Workflow
Cross-validation of analytical methods is a critical step to ensure that different techniques produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same sample. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding of the analytical techniques available for the quantification of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. It is recommended that a thorough method validation and cross-validation be performed to ensure the generation of high-quality, reliable, and reproducible data.
References
A Comparative Guide to Assessing the Purity of 1,4-Dihydroxynaphthalene using Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of 1,4-dihydroxynaphthalene. Detailed experimental protocols, data interpretation, and a comparison with alternative methods are presented to aid researchers in selecting the most appropriate technique for their needs.
Introduction
This compound is a crucial intermediate in the synthesis of various dyes, polymers, and pharmaceuticals. Its purity is paramount to ensure the quality, safety, and efficacy of the final products. Spectroscopic techniques offer rapid and reliable methods for determining the purity of this compound by identifying and quantifying impurities. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for purity assessment. Additionally, High-Performance Liquid Chromatography (HPLC) is discussed as a powerful alternative and complementary technique.
A primary impurity of concern is 1,4-naphthoquinone, the oxidation product of this compound. The presence of this and other process-related impurities can be effectively monitored using the methods described herein.
Spectroscopic Methods for Purity Assessment
A variety of spectroscopic methods can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of impurities, and the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The chemical shifts and coupling constants of the protons are highly sensitive to the molecular environment, allowing for the identification of the main compound and any impurities present.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Data Interpretation:
The ¹H NMR spectrum of pure this compound in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.33 | Singlet | 2H | Hydroxyl protons (-OH) |
| ~8.08 | Multiplet | 2H | Aromatic protons (H5, H8) |
| ~7.43 | Multiplet | 2H | Aromatic protons (H6, H7) |
| ~6.70 | Singlet | 2H | Aromatic protons (H2, H3) |
The presence of impurities will result in additional peaks in the spectrum. For instance, the common impurity 1,4-naphthoquinone exhibits characteristic signals at approximately 8.07 ppm (multiplet, 2H), 7.76 ppm (multiplet, 2H), and 6.98 ppm (singlet, 2H) in CDCl₃.[1] The integration of the impurity peaks relative to the main compound's peaks can be used for quantification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying the presence of the hydroxyl (-OH) and aromatic (C-H, C=C) groups in this compound and can indicate the presence of carbonyl (C=O) functionalities from impurities like 1,4-naphthoquinone.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~1600, ~1470 | Aromatic C=C stretching |
| ~1250 | C-O stretching |
The presence of 1,4-naphthoquinone as an impurity can be detected by the appearance of a strong absorption band around 1660-1680 cm⁻¹, which is characteristic of the C=O stretching of a quinone.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. It is a valuable tool for confirming the identity of this compound and for detecting impurities with different molecular weights.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components before detection.
-
Parameters: A standard EI energy of 70 eV is typically used.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight.[2] The fragmentation pattern can also provide structural information. Common fragments for dihydroxynaphthalenes include the loss of CO (m/z 132) and HCO (m/z 131).[3] Impurities will be visible as additional molecular ion peaks at their respective m/z values. For example, 1,4-naphthoquinone has a molecular weight of 158 g/mol and would show a molecular ion peak at m/z 158.[4]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for separating and quantifying the components of a mixture. It is often the method of choice for routine purity analysis in the pharmaceutical industry.
Experimental Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer) is typically used. The exact ratio can be optimized to achieve good separation. For example, a gradient or isocratic elution with acetonitrile and water can be effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV detector set at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
Data Interpretation:
The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. The retention time of the main peak should match that of a pure reference standard. Impurities will appear as separate peaks with different retention times. For instance, in a reversed-phase system, the more polar this compound will typically have a shorter retention time than the less polar 1,4-naphthoquinone.
Comparison of Methods
| Feature | ¹H NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | HPLC |
| Principle | Nuclear spin transitions in a magnetic field | Molecular vibrations | Mass-to-charge ratio of ionized molecules | Differential partitioning between phases |
| Information Provided | Detailed structural information, quantification | Functional groups | Molecular weight, fragmentation pattern | Quantitative purity, separation of components |
| Sample Requirement | ~5-10 mg | ~1-2 mg | Micrograms to nanograms | Micrograms to milligrams |
| Analysis Time | Minutes | Minutes | Minutes | Minutes to an hour |
| Quantification | Good, with internal standard | Semi-quantitative | Can be quantitative with standards | Excellent, with calibration |
| Strengths | Excellent for structural elucidation | Rapid, non-destructive, good for functional groups | High sensitivity, molecular weight determination | High resolution, high sensitivity, excellent for quantification |
| Limitations | Lower sensitivity than MS and HPLC | Limited structural information | May require derivatization for volatile compounds | Requires method development and reference standards |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the purity of this compound using the spectroscopic methods and HPLC.
Conclusion
The purity of this compound can be effectively assessed using a range of spectroscopic techniques. ¹H NMR provides detailed structural information, making it ideal for identifying unknown impurities. IR spectroscopy offers a quick and simple method for detecting the presence of key functional groups and certain impurities. Mass spectrometry is highly sensitive for confirming molecular weight and identifying trace impurities. For routine and quantitative purity analysis, HPLC is the preferred method due to its high resolution and accuracy. A combination of these methods can provide a comprehensive purity profile of this compound, ensuring its suitability for its intended application.
References
A Comparative Review of 1,4-Dihydroxynaphthalene and Its Analogues in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological and chemical properties of 1,4-dihydroxynaphthalene and its analogues. The information presented herein is curated from peer-reviewed scientific literature to facilitate objective evaluation and support further research and development.
Introduction
This compound, also known as naphthohydroquinone, is a metabolite of naphthalene and a core structure in a variety of biologically active compounds. Its analogues, which include other hydroxylated naphthalenes and naphthoquinones, have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer agents, enzyme inhibitors, and modulators of cellular signaling pathways. This guide will delve into a comparative analysis of their performance, supported by experimental data and detailed methodologies.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of this compound analogues against various cancer cell lines. The primary mechanisms of action often involve the induction of oxidative stress and apoptosis.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for this compound and several of its notable analogues across different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not widely reported | - | - |
| Juglone (5-hydroxy-1,4-naphthoquinone) | A549 (Lung) | 11.87 | |
| MDA-MB-231 (Breast) | 3.95 | ||
| U87 (Glioma) | 7.52 | ||
| RPMI 8226 (Multiple Myeloma) | 6.3 | ||
| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | HEC1A (Endometrial) | ~1.0 | |
| Menadione (2-methyl-1,4-naphthoquinone) | HEC1A (Endometrial) | >40 | |
| Compound 44 (imidazole derivative) | HEC1A (Endometrial) | 6.4 | |
| KGP03 (dihydronaphthalene analogue) | NCI-H460 (Lung) | 0.00451 | |
| DU-145 (Prostate) | 0.00349 | ||
| SK-OV-3 (Ovarian) | 0.00219 | ||
| KGP413 (dihydronaphthalene analogue) | NCI-H460 (Lung) | Not reported | |
| DU-145 (Prostate) | Not reported | ||
| SK-OV-3 (Ovarian) | Not reported |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds.
-
Cell Harvesting: Both adherent and floating cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound analogues are often mediated through the induction of oxidative stress, leading to apoptosis.
Caption: Naphthoquinone-induced apoptosis pathway.
Enzyme Inhibition
Certain analogues of this compound have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents.
Protein Disulfide Isomerase (PDI) Inhibition
Protein disulfide isomerase (PDI) is an enzyme involved in protein folding and has emerged as a target in cancer and thrombosis. Several juglone derivatives have shown potent PDI inhibitory activity.
| Compound | PDI Inhibition IC50 (µM) | Reference |
| Juglone | 1.10 | |
| Compound 9 | 0.77 | |
| Compound 18 | 0.62 | |
| Compound 22 | 0.42 | |
| Compound 29 | 0.63 | |
| Compound 31 | 0.77 |
Experimental Protocol for PDI Inhibition Assay (Insulin Reduction Assay)
This turbidimetric assay measures the reductase activity of PDI.
-
Reaction Mixture: A reaction mixture is prepared containing insulin, dithiothreitol (DTT), and the test inhibitor in a suitable buffer.
-
Enzyme Addition: The reaction is initiated by the addition of PDI.
-
Turbidity Measurement: The aggregation of reduced insulin is monitored by measuring the increase in absorbance at 650 nm over time.
-
Inhibition Calculation: The percentage of PDI inhibition is calculated by comparing the rate of insulin reduction in the presence and absence of the inhibitor.
Aryl Hydrocarbon Receptor (AhR) Modulation
This compound and its analogues can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.
AhR-Mediated Gene Expression
The induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, is a hallmark of AhR activation.
-
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) has been identified as a potent AhR agonist, inducing CYP1A1 and CYP1B1 expression in a manner comparable to the potent agonist TCDD.
-
The dihydroxy substituents at positions 1 and 4, along with a carboxyl group at position 2, are important for potent AhR agonistic activity.
-
In contrast, some analogues like 1- and 2-naphthol act as weak AhR agonists and partial antagonists.
Experimental Protocol for AhR Activation Assay (Gene Expression Analysis)
-
Cell Culture and Treatment: Human Caco-2 colon cancer cells or other suitable cell lines are cultured and treated with the test compounds for a specific duration.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed to complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of AhR target genes (e.g., CYP1A1, CYP1B1) are quantified by qPCR using specific primers.
-
Data Analysis: The fold change in gene expression is calculated relative to a vehicle-treated control, often normalized to a housekeeping gene.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogues is highly dependent on their chemical structure.
-
Anticancer Activity: For naphthoquinone analogues, the position and nature of substituents on the quinone ring significantly influence cytotoxicity. For instance, the presence of a hydroxyl group at position 5 (juglone) and a methyl group at position 2 (plumbagin) enhance anticancer activity.
-
AhR Activation: The presence and position of hydroxyl and carboxyl groups on the naphthalene ring are critical for AhR binding and activation. 1,4-dihydroxy substitution is favored for agonistic activity.
Conclusion
This compound and its analogues represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer agents, enzyme inhibitors, and modulators of cellular signaling pathways warrants further investigation. This guide has provided a comparative overview of their performance, supported by quantitative data and detailed experimental protocols, to aid researchers in their future endeavors. The structure-activity relationships highlighted herein can guide the design and synthesis of novel analogues with improved potency and selectivity for various therapeutic targets.
Safety Operating Guide
Proper Disposal of 1,4-Dihydroxynaphthalene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,4-Dihydroxynaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this hazardous chemical.
This compound is a harmful compound that can cause skin irritation, serious eye damage, and respiratory irritation. It is also recognized as being detrimental to aquatic life with long-lasting effects. Therefore, proper handling and disposal are paramount. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye damage. |
| Respiratory Protection | Dust mask (e.g., N95) | To prevent inhalation of the powdered chemical, especially during spill cleanup.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Disposal Procedures: A Step-by-Step Guide
The proper disposal of this compound involves a systematic process of segregation, packaging, and labeling. This ensures that the waste is handled correctly by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid this compound Waste: Unused or expired solid this compound should be kept in its original container whenever possible.[3][4] If the original container is compromised, transfer the contents to a new, clean, and chemically compatible container with a secure lid.
-
Contaminated Lab Supplies (Solid Waste): Items such as gloves, pipette tips, weigh boats, and absorbent paper that have come into contact with this compound are considered contaminated solid waste. These items must be collected separately from regular lab trash.[3]
-
Aqueous Solutions: Solutions containing this compound must be collected as liquid hazardous waste. Do not mix these solutions with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Packaging of Chemical Waste
Correct packaging prevents leaks and ensures the safety of waste handlers.
-
Solid Chemical Waste:
-
Place the securely sealed original container (or a suitable replacement) of this compound into a larger, durable, and leak-proof outer container.
-
For added safety, especially if there is a risk of breakage, use an absorbent material like vermiculite to pack the space between the inner and outer containers.[5]
-
-
Contaminated Lab Supplies:
-
Aqueous Solutions:
Step 3: Labeling of Hazardous Waste
Accurate and clear labeling is a legal requirement and is essential for the safe management of chemical waste.
-
Obtain a "Hazardous Waste" tag from your institution's EHS department.[1][8][9]
-
Affix the tag to the waste container before you begin adding waste.[8]
-
Fill out the tag completely and legibly, including:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][9]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).[1]
-
Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").[1]
-
Step 4: Storage and Collection
Proper temporary storage within the lab is crucial until the waste can be collected.
-
Store the prepared waste containers in a designated "Satellite Accumulation Area" within your laboratory.[7] This area should be at or near the point of waste generation.[7]
-
Ensure that the waste is stored away from incompatible materials.
-
Arrange for a waste pickup with your institution's EHS department according to their specific procedures. This may involve an online request form or a scheduled pickup.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Packaging Hazardous Waste Guide | Enva [enva.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1,4-Dihydroxynaphthalene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,4-Dihydroxynaphthalene, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Standards/Regulations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary where splashing is a risk.[5][6] | OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[5] It is recommended to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Wear a lab coat or other protective clothing to prevent skin exposure.[5] | - |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dust is generated.[1][5] A dust mask of type N95 (US) is a suitable option.[4] | OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol
I. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[5][8]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in Table 1. Gloves must be inspected for integrity before use.[1]
II. Handling Procedures:
-
Minimize Dust Generation: When handling the solid, avoid actions that could create dust.[5][8]
-
Weighing: If weighing is required, do so in a location that contains any potential spills and minimizes dust dispersal.
-
Preparing Solutions: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7]
III. Spill Management and First Aid:
-
In Case of a Spill:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical aid.[5]
-
IV. Disposal Plan:
-
Waste Segregation: All waste materials, including contaminated gloves, lab coats, and any unused this compound, must be collected in a designated and properly labeled waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable national and local regulations.[1] Do not allow the product to enter drains.[1]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[1] Do not reuse empty containers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-ジヒドロキシナフタレン technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(571-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
